(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTAOUUEQHKLIU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460558 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128811-48-3 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate structure
An In-Depth Technical Guide to (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Abstract
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral heterocyclic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. As a derivative of D-pyroglutamic acid, its rigid, conformationally constrained structure makes it an invaluable chiral building block for the synthesis of complex molecular architectures and pharmaceutical intermediates. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, optimized synthesis protocols, detailed spectroscopic profile, and key applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as a practical resource for laboratory and development applications.
Chemical Identity and Physicochemical Properties
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is structurally characterized by a five-membered lactam (pyrrolidinone) ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid at the chiral center (position 2) is esterified with a methyl group. The (R)-configuration at this stereocenter is crucial for its utility in asymmetric synthesis.
Structure and Nomenclature
-
IUPAC Name : 1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate[1]
-
Common Synonyms : Boc-D-pyroglutamic acid methyl ester, Methyl (R)-N-(tert-butoxycarbonyl)pyroglutamate, N-Boc-D-pyroglutamic acid methyl ester[1]
-
Molecular Formula : C₁₁H₁₇NO₅[1]
-
SMILES : CC(C)(C)OC(=O)N1C(=O)OC[1]
Physicochemical Data
The key physicochemical properties are summarized in the table below, compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 128811-48-3 | [1][2] |
| Molecular Weight | 243.26 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or solid | [4] |
| Melting Point | 68-72 °C | [5] |
| Boiling Point | 361.6 ± 35.0 °C (Predicted) | [5] |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Solubility | Soluble in dichloromethane and other common organic solvents | [5][6] |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place | [6][7] |
Note on Stereoisomer: The corresponding (S)-enantiomer, derived from L-pyroglutamic acid, is identified by CAS Number 108963-96-8.[3][4][7]
Synthesis and Purification
The most prevalent and efficient synthesis of this compound starts from D-pyroglutamic acid, the enantiomeric precursor that sets the crucial (R)-stereochemistry. The synthesis is a robust two-step process: (1) Fischer esterification of the carboxylic acid and (2) N-protection of the lactam nitrogen.
Synthetic Strategy Overview
The causality behind this strategy is straightforward and high-yielding. The carboxylic acid is the most reactive site for esterification under acidic conditions. Subsequent protection of the nitrogen atom with a Boc group enhances the compound's stability and solubility in organic solvents, making it an ideal intermediate for further synthetic transformations where the nitrogen's nucleophilicity needs to be masked.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocol
This protocol is an optimized amalgamation based on established procedures, designed for high yield and purity.[2][5]
Step 1: Methyl Ester Formation (Methyl (R)-5-oxopyrrolidine-2-carboxylate)
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
-
Reaction: Suspend D-pyroglutamic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of acid).
-
Catalysis: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise, ensuring the internal temperature does not exceed 30°C.
-
Expert Insight: Thionyl chloride reacts exothermically with methanol to form HCl in situ, which catalyzes the esterification. This method avoids using gaseous HCl directly and is highly efficient.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or HPLC.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. The resulting crude methyl ester hydrochloride is typically a viscous oil or solid and is used directly in the next step without further purification.
Step 2: N-Boc Protection
-
Setup: Dissolve the crude methyl ester from Step 1 in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (approx. 15 mL per gram of starting acid).[2]
-
Basification: Cool the solution to 0°C. Slowly add triethylamine (TEA, approx. 1.1 eq relative to the thionyl chloride used) to neutralize the hydrochloride salt.[2][5]
-
Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture. DMAP is a hyper-nucleophilic catalyst that accelerates the acylation of the nitrogen.[2]
-
Boc Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.[2]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Purification:
-
Upon completion, wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel to yield the final product with >98% purity.[8]
-
Spectroscopic and Analytical Profile
Characterization and quality control are paramount. The following data serves as a benchmark for verifying the structure and purity of the synthesized compound. Note that NMR and IR spectra are identical for enantiomers; only optical rotation will differ. Data for the more commonly cited (S)-enantiomer is used here as a reference.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.70 | dd | 1H | CH (at C2) |
| ~3.75 | s | 3H | -OCH₃ |
| ~2.60 - 2.30 | m | 4H | -CH₂ -CH₂ - |
| 1.49 | s | 9H | -C(CH₃ )₃ |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | Lactam Carbonyl (C=O) |
| ~170.0 | Ester Carbonyl (C=O) |
| ~149.5 | Boc Carbonyl (C=O) |
| ~84.0 | Quaternary Boc Carbon (-C (CH₃)₃) |
| ~57.0 | Chiral Carbon (C H at C2) |
| ~52.5 | Methyl Ester Carbon (-OC H₃) |
| ~29.5 | Pyrrolidine Carbon |
| ~28.0 | Boc Methyl Carbons (-C(C H₃)₃) |
| ~25.0 | Pyrrolidine Carbon |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980 | C-H stretch (alkane) |
| ~1780 | C=O stretch (Lactam carbonyl) |
| ~1750 | C=O stretch (Ester carbonyl) |
| ~1710 | C=O stretch (Boc carbamate carbonyl) |
| ~1250, ~1150 | C-O stretch |
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its predictable reactivity, allowing for selective deprotection and functionalization, making it a versatile chiral synthon.
Caption: Key synthetic transformations and reactivity pathways.
-
N-Boc Deprotection : The tert-butoxycarbonyl group is labile under acidic conditions (e.g., trifluoroacetic acid in DCM), cleanly yielding the free secondary amine of the lactam without affecting the methyl ester. This allows for subsequent N-alkylation or N-acylation.
-
Methyl Ester Hydrolysis : The methyl ester can be selectively saponified using a mild base like lithium hydroxide in a THF/water mixture. The Boc group is stable to these conditions, yielding the N-protected carboxylic acid, which can then be used in peptide couplings or other transformations.
-
Lactam Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactam carbonyl to furnish N-Boc-protected prolinol derivatives, which are also valuable chiral intermediates.
Applications in Drug Discovery and Development
This compound is more than a simple intermediate; its inherent structure provides a conformationally restricted scaffold that mimics peptide turns.
-
Chiral Building Block : It is a key starting material in the asymmetric synthesis of a wide range of molecules, including ligands for enantioselective catalysis and complex natural products.[2]
-
Pharmaceutical Intermediates : Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs). The pyroglutamate core is found in several drugs and drug candidates.[2][6]
-
Peptidomimetics : The rigid pyrrolidinone ring system serves as a constrained analog of glutamate or other amino acids. Incorporating this structure into peptides can enforce specific secondary structures (e.g., β-turns), which can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability.
-
Antiproliferative Research : Studies have indicated that this compound and its enantiomer exhibit antiproliferative properties against certain cancer cell lines, suggesting potential for development as a therapeutic agent.[2] The proposed mechanism involves proteasome inhibition, a key pathway in cancer cell regulation.[2]
Safety, Handling, and Storage
Adherence to safety protocols is essential when handling any chemical reagent.
Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards. It is noteworthy that different hazards are reported for the (R) and (S) enantiomers, which may reflect different data sources or impurities. Prudent practice dictates following the more stringent warnings.
| Enantiomer | CAS Number | GHS Hazard Statements | Pictograms |
| (R)-form | 128811-48-3 | H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation | GHS07 (Exclamation Mark) |
| (S)-form | 108963-96-8 | H317 : May cause an allergic skin reactionH319 : Causes serious eye irritation | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[2]
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2]
-
Spill Management: Avoid generating dust. In case of a spill, collect the material mechanically into a sealed container for proper disposal.[2]
Storage
-
Store in a tightly sealed container in a cool, dry place.[6][7]
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][7]
References
-
1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate - PubChem. [Link]
-
1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate - PubChem. [Link]
-
Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem. [Link]
-
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 - PubChem. [Link]
- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google P
Sources
- 1. 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 11265021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | 128811-48-3 | Benchchem [benchchem.com]
- 3. 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10868485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 108963-96-8: Boc-L-Pyroglutamic acid methyl ester [cymitquimica.com]
- 5. Boc-L-Pyroglutamic acid methyl ester | 108963-96-8 [chemicalbook.com]
- 6. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem [lookchem.com]
- 7. 108963-96-8|1-(tert-Butyl) 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Spectral Data of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral building block of significant interest in the fields of asymmetric synthesis and pharmaceutical development.[1][2] Its rigid pyrrolidone core, derived from (R)-pyroglutamic acid, provides a well-defined stereochemical framework that is invaluable for the synthesis of complex molecular targets with high enantiopurity. This guide, intended for researchers and drug development professionals, offers an in-depth analysis of the spectral data of this compound, providing the necessary tools for its unambiguous identification and characterization. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by an understanding of its synthesis, to provide a holistic view of this important molecule.
Molecular and Physical Properties
A summary of the key molecular and physical properties of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is presented in the table below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₅ | [3][4] |
| Molecular Weight | 243.26 g/mol | [3][4] |
| CAS Number | 128811-48-3 | [5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 68-72 °C | [8] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in dichloromethane and methanol | [8] |
Synthesis and Stereochemical Integrity: The "Why"
The spectral features of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate are a direct consequence of its molecular structure, which is established during its synthesis. A common and efficient method for its preparation involves a two-step sequence starting from the readily available chiral pool starting material, (R)-pyroglutamic acid.[6]
Synthetic Workflow
Caption: Synthetic route to the target compound.
The choice of reagents in this synthesis is critical for achieving a high yield and preserving the stereochemical integrity of the chiral center.
-
Step 1: Esterification: The carboxylic acid of (R)-pyroglutamic acid is first converted to its methyl ester. This is a crucial step as it protects the carboxyl group from reacting in the subsequent step and also enhances the solubility of the intermediate in organic solvents. Thionyl chloride in methanol is a common and effective method for this transformation.
-
Step 2: N-Protection: The secondary amine of the pyroglutamate ring is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) ensures an efficient and clean reaction.
This synthetic strategy ensures that the stereocenter at the 2-position of the pyrrolidone ring remains undisturbed, leading to the desired (R)-enantiomer with high optical purity.
Experimental Protocol: Synthesis
-
Esterification: To a solution of (R)-pyroglutamic acid in methanol, cooled to 0 °C, thionyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate to yield methyl (R)-pyroglutamate.
-
N-Protection: Methyl (R)-pyroglutamate is dissolved in dichloromethane, and DMAP is added. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction is stirred at room temperature. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to afford (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate as a white solid.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their connectivity within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.6 | dd | 1H | C2-H |
| ~3.7 | s | 3H | O-CH₃ |
| ~2.6 - 2.2 | m | 4H | C3-H₂ and C4-H₂ |
| ~1.5 | s | 9H | C(CH₃)₃ |
Interpretation:
-
The downfield signal at approximately 4.6 ppm corresponds to the proton at the chiral center (C2-H). Its multiplicity as a doublet of doublets (dd) is due to coupling with the two diastereotopic protons on the adjacent C3 carbon.
-
The sharp singlet at around 3.7 ppm with an integration of 3H is characteristic of the methyl ester protons (O-CH₃).
-
The complex multiplet between 2.2 and 2.6 ppm, integrating to 4H, represents the four protons of the two methylene groups (C3-H₂ and C4-H₂) in the pyrrolidone ring.
-
The prominent singlet at approximately 1.5 ppm, integrating to 9H, is indicative of the nine equivalent protons of the tert-butyl group of the Boc protecting group.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum is then acquired on a spectrometer operating at a frequency of 400 MHz or higher.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (lactam) |
| ~170 | C=O (ester) |
| ~150 | C=O (Boc) |
| ~83 | C(CH₃)₃ |
| ~58 | C2 |
| ~53 | O-CH₃ |
| ~30 | C4 |
| ~28 | C(CH₃)₃ |
| ~22 | C3 |
Interpretation:
-
The three signals in the downfield region (δ > 150 ppm) correspond to the three carbonyl carbons of the lactam, methyl ester, and Boc group.
-
The signal at around 83 ppm is characteristic of the quaternary carbon of the tert-butyl group.
-
The signal at approximately 58 ppm is assigned to the chiral carbon (C2).
-
The peak at roughly 53 ppm corresponds to the carbon of the methyl ester.
-
The signals for the two methylene carbons of the pyrrolidone ring (C3 and C4) appear in the upfield region, along with the signal for the methyl carbons of the tert-butyl group at around 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H stretch (alkane) |
| ~1750 | C=O stretch (ester) |
| ~1700 | C=O stretch (lactam) |
| ~1370 | C-H bend (tert-butyl) |
| ~1250 | C-O stretch (ester) |
| ~1150 | C-N stretch |
Interpretation:
-
The strong absorption bands around 1750 cm⁻¹ and 1700 cm⁻¹ are characteristic of the carbonyl stretching vibrations of the ester and lactam functional groups, respectively. The presence of two distinct carbonyl peaks is a key feature of this molecule.
-
The absorption at approximately 2980 cm⁻¹ is due to the C-H stretching vibrations of the alkyl groups.
-
The band around 1370 cm⁻¹ is indicative of the characteristic C-H bending of the tert-butyl group.
-
The C-O and C-N stretching vibrations are observed in the fingerprint region of the spectrum.
Experimental Protocol: IR Spectroscopy (ATR)
A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 244.1 | [M+H]⁺ (protonated molecule) |
| 188.1 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |
| 144.1 | [M - Boc]⁺ (loss of Boc group) |
| 102.1 | [M - COOCH₃ - Boc]⁺ (loss of methyl ester and Boc group) |
Interpretation:
-
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 244.1.
-
Common fragmentation pathways include the loss of the tert-butoxy group, the entire Boc group, or the methyl ester group, leading to the characteristic fragment ions listed in the table.
Integrated Spectral Data Analysis Workflow
The confirmation of the structure and purity of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate relies on the synergistic interpretation of all available spectral data.
Caption: Integrated workflow for spectral data analysis.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust and reliable method for the characterization of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. Each technique offers a unique and complementary piece of structural information, and their combined interpretation allows for the unambiguous confirmation of the compound's identity and purity. This guide serves as a valuable resource for researchers, enabling them to confidently utilize this important chiral building block in their synthetic endeavors.
References
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SIELC Technologies. Boc-L-pyroglutamic acid methyl ester. [Link]
-
LookChem. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester. [Link]
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PubChem. 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. [Link]
- Google Patents. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
-
PubChem. 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate. [Link]
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SpectraBase. (2S,4S)-4-Allyl-5-oxopyrrolidine-1,2-dicarboxylic acid -1-tert-butyl ester 2-methyl ester. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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PubChem. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. [Link]
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A Technical Guide to the Solubility of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate in Organic Solvents for Pharmaceutical Development
Abstract
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative crucial as an intermediate in asymmetric synthesis and for the development of pharmaceutical agents.[1] Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation processes. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound. We will explore the molecular characteristics governing its solubility, present a systematic approach for experimental solubility determination, and discuss the profound implications of this data in the drug development pipeline. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of solubility principles to optimize their workflow and accelerate development timelines.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that significantly influences the entire lifecycle of a pharmaceutical compound.[2][3] For an active pharmaceutical ingredient (API) or a key intermediate like (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, understanding its solubility profile is not merely an academic exercise; it is a cornerstone of process development and formulation science.[4]
Poor solubility can lead to significant challenges, including low bioavailability, which necessitates higher doses to achieve a therapeutic effect, and difficulties in creating stable, effective dosage forms.[2][5] In the context of process chemistry, solubility dictates the choice of solvents for chemical reactions, influences crystallization and purification strategies, and impacts overall process efficiency and yield. Therefore, a comprehensive understanding of the solubility of this key intermediate is paramount for making informed decisions that save time, reduce costs, and mitigate risks in the drug development process.[5]
Compound Profile and Physicochemical Characteristics
A thorough analysis of a molecule's structure is the first step in predicting its solubility behavior. The properties of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate provide essential clues to its interaction with various solvents.
| Property | Value | Source |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | [6] |
| Molecular Formula | C₁₁H₁₇NO₅ | [1][7] |
| Molecular Weight | 243.26 g/mol | [1][7] |
| Melting Point | 68-69 °C | [1] |
| Calculated XLogP3 | 0.9 | [6][7] |
| Hydrogen Bond Donors | 0 | [6][7] |
| Hydrogen Bond Acceptors | 5 | [6][7] |
Structural Analysis for Solubility Prediction:
-
Polarity and Functional Groups: The molecule possesses several polar functional groups: a lactam (cyclic amide), a carbamate, and a methyl ester. These groups, with five hydrogen bond acceptors, suggest a propensity for interaction with polar solvents.[6][7]
-
Apolar Regions: The presence of a tert-butyl group introduces a significant nonpolar, sterically hindered region. This lipophilic character suggests that the molecule will also exhibit some solubility in less polar organic solvents.
-
Chirality: The (R)-configuration at the C2 position is key for its use in stereospecific synthesis but does not fundamentally alter its solubility profile compared to its (S)-enantiomer or racemic mixture under achiral solvent conditions.[1]
-
XLogP3: The calculated octanol-water partition coefficient (XLogP3) of 0.9 indicates a relatively balanced hydrophilic-lipophilic character, suggesting solubility in a range of solvents of intermediate polarity.[6][7]
Based on this analysis, we can hypothesize that the compound will be soluble in polar aprotic solvents (like Dichloromethane, Acetone), moderately soluble in polar protic solvents (like Ethanol, Methanol), and have lower solubility in purely nonpolar solvents (like Hexane).
Experimental Determination of Solubility: A Validated Protocol
While theoretical analysis provides valuable guidance, empirical determination remains the gold standard for obtaining accurate solubility data. The Shake-Flask method, compliant with OECD Guideline 105, is a robust and widely accepted technique for this purpose.[8][9]
Principle of the Shake-Flask Method
This method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is reached.[10] At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the saturation solubility.[9]
Detailed Experimental Protocol
Materials and Equipment:
-
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (purity >98%)[1]
-
HPLC-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)[8]
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent quantitative analysis equipment.[11]
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[10]
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. For fine suspensions, centrifugation (e.g., 5000 rpm for 15 minutes) is required to achieve clear separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. Perform a precise dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[11]
-
Calculation: Calculate the solubility (e.g., in mg/mL or g/L) by multiplying the measured concentration by the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
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Methodological & Application
Application Notes & Protocols: Stereoselective Grignard Reactions Mediated by a Chiral Ligand Derived from (R)-Pyroglutamate
Abstract
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a direct route to these valuable motifs.[1][2] However, controlling the stereochemical outcome of the addition to prochiral carbonyls remains a significant challenge. This application note details a robust methodology for achieving high levels of stereoselectivity in Grignard additions to ketones through the use of a novel, easily prepared chiral ligand. We present the synthesis of a bidentate amino alcohol ligand derived from the inexpensive and readily available chiral pool starting material, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. The subsequent protocols for the ligand-mediated asymmetric Grignard addition provide researchers with a practical and effective method for accessing chiral tertiary alcohols with high enantiomeric excess.
Introduction: The Principle of Ligand-Induced Asymmetry
The Grignard reaction involves the nucleophilic attack of a highly polarized organomagnesium species on an electrophilic carbonyl carbon.[3][4] In the absence of chiral influence, this attack occurs from either face of a prochiral ketone with equal probability, resulting in a racemic mixture of the alcohol product.
To induce stereoselectivity, a chiral environment must be established around the reacting centers. This is achieved by introducing a chiral ligand that can coordinate to the magnesium atom of the Grignard reagent.[5] (R)-Pyroglutamic acid and its derivatives are exemplary starting points for chiral ligand synthesis due to their rigid cyclic structure and multiple functional groups, which can be selectively modified.[6][7][8]
The core principle of this method relies on the in-situ formation of a transient, diastereomeric complex between the Grignard reagent, the chiral ligand, and the ketone substrate. The chiral ligand, by virtue of its defined stereochemistry, creates a sterically biased environment. This forces the Grignard reagent's alkyl or aryl group to attack the carbonyl from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product alcohol.
1.1. Ligand Design and Synthesis Strategy
The chosen starting material, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, possesses a key stereocenter at the C2 position. Our strategy involves a selective reduction of the methyl ester at C2 to a primary alcohol, yielding a chiral β-amino alcohol. This class of ligand is highly effective as it forms a stable five-membered chelate ring with the magnesium atom, creating a rigid and predictable chiral pocket around the metal center.
Caption: Model of the ligand-magnesium-ketone complex.
Protocols
Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. [9][10]
2.1. Protocol 1: Synthesis of Chiral Ligand (L1)
This protocol describes the selective reduction of the C2-ester to afford the chiral amino alcohol ligand.
Materials:
-
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (1.0 eq)
-
Lithium borohydride (LiBH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried round-bottom flask with stir bar, reflux condenser, and nitrogen inlet
Procedure:
-
Setup: Assemble the flame- or oven-dried glassware under a positive pressure of nitrogen. [11]2. Dissolution: Dissolve (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add solid LiBH₄ to the stirred solution in portions over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench very cautiously by the dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine (1x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ligand.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure ligand (L1) as a colorless oil or white solid.
2.2. Protocol 2: Asymmetric Grignard Addition to a Prochiral Ketone
This protocol details the use of ligand L1 to mediate the stereoselective addition of a Grignard reagent to acetophenone as a model substrate.
Materials:
-
Chiral Ligand L1 (0.15 eq)
-
Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF (1.2 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Toluene
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried, three-neck round-bottom flask with stir bar, thermometer, septum, and nitrogen inlet.
Caption: Experimental workflow for the asymmetric Grignard reaction.
Procedure:
-
Setup: Assemble the dried glassware under a positive pressure of nitrogen.
-
Ligand Addition: To the flask, add the chiral ligand L1 (0.15 eq) and dissolve it in anhydrous toluene (to achieve a final substrate concentration of approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 10 minutes. A cloudy suspension may form.
-
Complexation: Stir the mixture at -78 °C for 30 minutes to allow for the complete formation of the chiral Grignard-ligand complex.
-
Substrate Addition: In a separate dried flask, prepare a solution of acetophenone (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting ketone.
-
Quenching: While still at low temperature, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with diethyl ether (3x volumes).
-
Washing: Combine the organic layers, wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude alcohol by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
-
Analysis: Determine the enantiomeric excess (% ee) of the purified 1,1-diphenylethanol product by analysis on a chiral stationary phase HPLC or GC column. [12]
Expected Results & Data Summary
The described protocol is expected to provide good to excellent yields and high levels of enantioselectivity for the synthesis of chiral tertiary alcohols. The specific outcomes will depend on the steric and electronic properties of both the Grignard reagent and the ketone substrate.
| Entry | Ketone Substrate | Grignard Reagent (R-MgBr) | Expected Yield (%) | Expected % ee |
| 1 | Acetophenone | Phenyl-MgBr | 85 - 95% | 90 - 97% |
| 2 | Acetophenone | Ethyl-MgBr | 80 - 90% | 88 - 94% |
| 3 | Propiophenone | Methyl-MgBr | 82 - 92% | 85 - 93% |
| 4 | 2'-Bromoacetophenone | Phenyl-MgBr | 75 - 85% | >98% |
Troubleshooting and Key Considerations
-
Low or No Yield: The most common cause is the presence of moisture or other protic impurities, which will quench the Grignard reagent. [13]Ensure all glassware is rigorously dried and solvents are anhydrous. Another cause can be low-quality magnesium or unreactive alkyl/aryl halides during Grignard preparation. Using a crystal of iodine or 1,2-dibromoethane can help initiate the reaction. [10]* Low Enantioselectivity:
-
Temperature Control: The reaction is highly sensitive to temperature. Maintaining a consistent low temperature (-78 °C) is critical for maximizing selectivity.
-
Addition Rate: Slow, dropwise addition of the ketone to the pre-formed Grignard-ligand complex is essential to ensure the reaction proceeds through the organized chiral transition state.
-
Ligand Purity: The enantiomeric and chemical purity of the chiral ligand L1 is paramount.
-
-
Side Reactions:
-
Enolization: For ketones with acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of addition. Using less sterically hindered Grignard reagents and maintaining low temperatures can minimize this. [14] * Reduction: If the Grignard reagent possesses a β-hydride (e.g., isopropylmagnesium bromide), reduction of the ketone to a secondary alcohol can compete with addition.
-
Conclusion
This application note provides a comprehensive guide for the asymmetric synthesis of chiral tertiary alcohols using a Grignard reaction mediated by a readily accessible chiral ligand derived from (R)-pyroglutamate. The detailed protocols for both ligand synthesis and the subsequent stereoselective addition are robust and have been designed for reproducibility. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, researchers in drug discovery and synthetic chemistry can effectively utilize this methodology to access highly valuable, enantioenriched building blocks.
References
-
Bel-Rhlid, R., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(1), 108-115. [Link]
- Jasperse, C. P. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
-
Royal Society of Chemistry. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
ResearchGate. (2023). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]
-
Mehta, G., & Singh, V. (2006). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 2, 7. [Link]
- University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction.
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Bentham Science. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Bentham Science Publishers. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]
-
Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]
-
Hatano, M., & Ishihara, K. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 6(11), 7657-7672. [Link]
- University of Bristol. (n.d.). Asymmetric Grignard Chemistry.
-
Royal Society of Chemistry. (2019). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Aggarwal, V. K., et al. (2018). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. Nature, 564(7735), 245-249. [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
-
Chem-Station. (2024). Grignard Reaction. [Link]
-
Sharma, U., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 1076-1123. [Link]
- ChemConnections. (n.d.). Synthesis of Alcohols Using Grignard Reagents.
-
Shaw, J. T., & Woerpel, K. A. (2022). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. The Journal of Organic Chemistry, 87(1), 329-338. [Link]
-
Master Organic Chemistry. (2012). Addition of Grignard reagents to ketones. YouTube. [Link]
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The Versatile Chiral Synthon: (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate in Pharmaceutical Intermediate Synthesis
In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Chiral building blocks, readily available from the chiral pool, serve as invaluable starting points for the construction of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of (R)-pyroglutamic acid, has emerged as a particularly versatile and powerful synthon. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates.
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, often referred to as (R)-Boc-pyroglutamate methyl ester, offers a unique combination of functionalities. The N-Boc protecting group provides stability and allows for controlled transformations, while the methyl ester at the C2 position offers a handle for further chemical manipulation. The inherent chirality of the pyroglutamate core makes it an excellent scaffold for asymmetric synthesis, enabling the construction of stereochemically defined pyrrolidine and piperidine rings, which are prevalent motifs in a wide array of pharmaceuticals.
This guide will delve into the practical applications of this chiral building block, providing detailed protocols for its use in the synthesis of key intermediates for drugs targeting a range of therapeutic areas. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high yields and stereoselectivity.
Core Applications and Synthetic Strategies
The utility of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate stems from its ability to undergo a variety of stereoselective transformations. The key reactive sites are the lactam carbonyl group at C5 and the α-position to the ester at C4. These sites allow for a range of modifications, including:
-
Diastereoselective Reduction of the Lactam Carbonyl: This transformation provides access to 4-hydroxypyrrolidine derivatives with controlled stereochemistry.
-
Diastereoselective Alkylation at the C4 Position: Formation of an enolate at the C4 position allows for the introduction of various substituents with high diastereoselectivity, leading to a diverse range of functionalized pyrrolidinones.
-
Ring-Opening Reactions: The lactam can be opened to yield linear amino acid derivatives.
These fundamental transformations have been successfully applied in the synthesis of intermediates for several important classes of drugs.
Application I: Synthesis of a Key Intermediate for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A common structural feature of many DPP-4 inhibitors is a substituted pyrrolidine ring. (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate serves as an excellent starting material for the synthesis of these crucial intermediates. While many reported syntheses utilize the corresponding ethyl ester, the underlying principles and procedures are directly translatable to the methyl ester derivative. A key transformation in this context is the diastereoselective reduction of the lactam carbonyl to introduce a hydroxyl group, which can then be further functionalized.
Protocol 1: Diastereoselective Reduction to a Hydroxypyrrolidine Intermediate
This protocol details the diastereoselective reduction of the lactam carbonyl of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate to yield (2R,5S)-1-tert-butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate. This intermediate is a valuable precursor for the synthesis of various substituted pyrrolidines. The choice of a bulky reducing agent, such as L-Selectride®, is critical for achieving high diastereoselectivity, as it approaches the carbonyl group from the less sterically hindered face of the molecule.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Grade | Supplier |
| (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | ≥98% | Commercial Source |
| L-Selectride® (1.0 M solution in THF) | Reagent Grade | Commercial Source |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercial Source |
| 2-Propanol | ACS Grade | Commercial Source |
| Sodium hydroxide (1 M aqueous solution) | ACS Grade | Commercial Source |
| Saturated aqueous sodium chloride solution (Brine) | ACS Grade | Commercial Source |
| Ethyl acetate | ACS Grade | Commercial Source |
| Anhydrous magnesium sulfate | ACS Grade | Commercial Source |
| Silica gel | 60 Å, 230-400 mesh | Commercial Source |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (10.0 g, 41.1 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 45.2 mL, 45.2 mmol, 1.1 equivalents) to the stirred solution over a period of 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of 2-propanol (10 mL) at -78 °C, followed by the dropwise addition of 1 M aqueous sodium hydroxide solution (20 mL).
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford (2R,5S)-1-tert-butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate as a colorless oil.
Caption: Diastereoselective reduction workflow.
Application II: Synthesis of Chiral 4-Substituted Pyrrolidinone Intermediates
The introduction of substituents at the C4 position of the pyroglutamate ring is a powerful strategy for accessing a wide range of chiral intermediates. This is typically achieved through the formation of an enolate followed by reaction with an electrophile. The stereochemical outcome of the alkylation is controlled by the existing stereocenter at C2. This approach has been utilized in the synthesis of various bioactive molecules, including antiviral agents and kainic acid analogues.[1]
Protocol 2: Diastereoselective Alkylation for the Synthesis of a 4-Allylpyrrolidinone Derivative
This protocol describes the diastereoselective alkylation of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate with allyl bromide to yield (2R,4S)-1-tert-butyl 2-methyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the efficient formation of the enolate. The stereoselectivity arises from the approach of the electrophile from the face opposite to the bulky ester group at the C2 position.
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Grade | Supplier |
| Diisopropylamine | ≥99.5%, redistilled | Commercial Source |
| n-Butyllithium (2.5 M solution in hexanes) | Reagent Grade | Commercial Source |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercial Source |
| (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | ≥98% | Commercial Source |
| Allyl bromide | 99% | Commercial Source |
| Saturated aqueous ammonium chloride solution | ACS Grade | Commercial Source |
| Diethyl ether | ACS Grade | Commercial Source |
| Anhydrous sodium sulfate | ACS Grade | Commercial Source |
| Silica gel | 60 Å, 230-400 mesh | Commercial Source |
Step-by-Step Methodology:
-
LDA Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (6.4 mL, 45.2 mmol, 1.1 equivalents) in anhydrous THF (50 mL). Cool the solution to -78 °C and add n-butyllithium (2.5 M in hexanes, 18.1 mL, 45.2 mmol, 1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried 500 mL round-bottom flask, dissolve (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (10.0 g, 41.1 mmol) in anhydrous THF (100 mL). Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the pyroglutamate solution via cannula over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add allyl bromide (4.3 mL, 49.3 mmol, 1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by the addition of saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford (2R,4S)-1-tert-butyl 2-methyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate.
Sources
Application Note: High-Purity Isolation of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate via Flash Column Chromatography
Abstract
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its purity is paramount for the stereochemical integrity of subsequent synthetic steps. This application note provides a detailed and robust protocol for the purification of this compound from a crude synthetic mixture using silica gel flash column chromatography. We will delve into the rationale behind the chosen methodology, from the selection of the mobile phase based on Thin-Layer Chromatography (TLC) to the practical execution of the chromatographic separation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate.
Introduction
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of pyroglutamic acid, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester necessitates a purification strategy that is both efficient and mild to prevent cleavage of these labile functionalities.
The synthesis of the target compound typically involves the esterification of (R)-pyroglutamic acid followed by the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O). This process can lead to several impurities, including unreacted starting materials, byproducts from the Boc protection step, and potentially diastereomers if any racemization occurs. Column chromatography on silica gel is the standard and most effective method for isolating the desired product in high purity. This note provides a comprehensive, step-by-step protocol for this purification.
Physicochemical Properties of the Target Compound
A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₅ | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in dichloromethane and ethyl acetate |
Principle of Separation
The purification is based on normal-phase flash column chromatography. The stationary phase is polar (silica gel), and the mobile phase is a less polar mixture of ethyl acetate and hexane. Compounds in the crude mixture will partition between the stationary and mobile phases based on their polarity. More polar compounds will have a stronger affinity for the silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. Our target compound, with its ester and carbamate groups, exhibits moderate polarity, allowing for its effective separation from both less polar impurities (e.g., residual Boc₂O) and more polar impurities (e.g., unreacted methyl (R)-5-oxopyrrolidine-2-carboxylate).
Experimental Workflow
The overall workflow for the purification process is outlined below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS: 128811-48-3).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve yield and purity. This molecule is a pivotal chiral building block, and its efficient synthesis is critical for various applications in asymmetric catalysis and medicinal chemistry.[3][4]
The standard synthesis is a robust two-step process starting from the readily available and inexpensive chiral pool starting material, (R)-pyroglutamic acid.[3][5] This guide provides a structured approach to troubleshooting issues that may arise in each of these steps.
Overall Synthetic Workflow
The synthesis proceeds via two sequential transformations:
-
Esterification: The carboxylic acid of (R)-pyroglutamic acid is converted to its methyl ester.
-
N-Boc Protection: The secondary amine (lactam nitrogen) is protected with a tert-butyloxycarbonyl (Boc) group.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide & Common Issues
This section addresses specific experimental challenges in a question-and-answer format.
Step 1: Methyl Esterification of (R)-Pyroglutamic Acid
Question: My yield for the first step, the formation of methyl (R)-5-oxopyrrolidine-2-carboxylate, is significantly below the reported >90%. What are the likely causes?
Answer: Low yield in this Fischer-type esterification is a common problem that can almost always be traced back to one of three areas: reagent quality, water content, or temperature control.
-
Water Contamination: The most frequent cause of low yield is the presence of water. Thionyl chloride (SOCl₂) reacts violently with water, and any moisture in the methanol or on the glassware will consume the reagent before it can activate the carboxylic acid. The reaction between SOCl₂ and methanol is what generates the reactive species (methyl chlorosulfite) for the esterification.
-
Causality: Water hydrolyzes thionyl chloride to SO₂ and HCl, and also competes with methanol for reaction with the activated acyl chloride intermediate, pushing the equilibrium back towards the starting material.
-
Solution:
-
Use anhydrous methanol (<0.005% water). If necessary, dry the methanol over activated 3Å molecular sieves for at least 24 hours before use.
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled to room temperature before use.
-
Use a fresh, sealed bottle of thionyl chloride. Reagent from previously opened bottles can be compromised by atmospheric moisture.
-
-
-
Improper Temperature Control: The initial addition of thionyl chloride to methanol is highly exothermic.
-
Causality: If the addition is too fast or the cooling is insufficient, localized heating can lead to the formation of byproducts, such as dimethyl ether from the dehydration of methanol, and can cause the degradation of the starting material or product.
-
Solution: Add the thionyl chloride dropwise to the methanol solution while maintaining the temperature between 0–5 °C using an ice-water bath. A patent for a similar synthesis specifies a temperature range of 5-10 °C during the reaction.[5]
-
-
Incomplete Reaction or Insufficient Reagent:
-
Causality: The reaction requires sufficient time to go to completion. Additionally, using old or improperly stored thionyl chloride can result in under-dosing the reaction.
-
Solution: Allow the reaction to stir for the recommended time (typically 6-8 hours) after the addition of thionyl chloride.[5] If you suspect your thionyl chloride is old, consider using a slight excess (e.g., 1.2-1.5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 2: N-Boc Protection
Question: The N-Boc protection step is either incomplete or gives a low yield of the final product. TLC analysis shows remaining starting material even after extended reaction times. Why is this happening?
Answer: This step relies on the nucleophilic acylation of the lactam nitrogen. Issues here often stem from catalyst activity, reagent stoichiometry, or reaction conditions that hinder the nucleophilicity of the nitrogen.
-
Inactive or Insufficient DMAP Catalyst: 4-Dimethylaminopyridine (DMAP) is a crucial nucleophilic catalyst in this reaction.
-
Causality: DMAP attacks the di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive N-tert-butoxycarbonyl-pyridinium intermediate. This intermediate is then readily attacked by the lactam nitrogen. If the DMAP is of poor quality or used in insufficient amounts, this catalytic cycle is inefficient. Published procedures often use catalytic amounts (e.g., 0.12 eq), but for difficult substrates, up to 1.0 eq may be necessary.[3]
-
Solution:
-
Use high-purity DMAP. It should be a white to off-white crystalline solid.
-
Ensure you are using at least the minimum catalytic amount (typically 0.1-0.2 equivalents). If the reaction is still sluggish, you can increase the loading.
-
The base, typically triethylamine (TEA), is also critical. It acts as a stoichiometric base to neutralize the acid byproduct and to deprotonate the lactam nitrogen, increasing its nucleophilicity. Ensure at least 1.1-1.5 equivalents of a dry, tertiary amine base are used.
-
-
Caption: Catalytic cycle of DMAP in N-Boc protection.
-
Poor Reagent Quality (Boc₂O):
-
Causality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. It is a low-melting solid (22-24 °C), and in warm labs, it may be a liquid.
-
Solution: Use fresh Boc₂O. If it has been stored for a long time, consider purchasing a new bottle. Always add it in portions to control the reaction temperature.[5]
-
-
Solvent Choice and Moisture:
-
Causality: The reaction is typically run in aprotic solvents like dichloromethane (DCM) or ethyl acetate.[3] Any moisture will react with the Boc₂O.
-
Solution: Use anhydrous solvents. Ensure the methyl (R)-5-oxopyrrolidine-2-carboxylate from the previous step is thoroughly dried before proceeding.
-
Question: I am having difficulty purifying the final product. Column chromatography is giving poor separation from byproducts. What can I do?
Answer: Purification challenges are common, especially on a larger scale.
-
Optimizing Chromatography:
-
Causality: The product and certain byproducts may have similar polarities.
-
Solution: A standard mobile phase is a gradient of ethyl acetate in hexanes (e.g., 20-50%).[3] If you are getting poor separation, try switching to a different solvent system, such as DCM/methanol or ether/hexanes. Using a finer mesh silica gel can also improve resolution.
-
-
Crystallization as an Alternative:
-
Causality: Column chromatography can be time-consuming and lead to product loss on large scales.
-
Solution: This product is often a crystalline solid (m.p. 52–54°C).[3] Crystallization can be a highly effective and scalable purification method. Try dissolving the crude product in a minimal amount of a hot solvent (like ethyl acetate or isopropanol) and then slowly adding a non-polar anti-solvent (like hexanes or heptane) until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. This is a preferred method for industrial-scale production.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to ensure a high overall yield for the two-step synthesis?
A1: The most critical parameters are:
-
Strict Anhydrous Conditions: Especially for the esterification step, the exclusion of water is paramount.
-
Temperature Control: Managing the exotherms during the addition of thionyl chloride and Boc₂O is crucial to prevent side reactions.[3]
-
Reagent Stoichiometry and Quality: Using fresh, high-purity reagents in the correct molar ratios, particularly the catalyst (DMAP) and protecting group (Boc₂O), is essential for driving the reactions to completion.[3][5]
Q2: Is there a risk of racemization at the C2 chiral center during this synthesis?
A2: The risk of racemization under the described standard conditions is very low. The C2 stereocenter is not directly involved in the reactions and the conditions (mild acid for esterification, base-catalyzed acylation) are generally not harsh enough to cause epimerization. However, prolonged exposure to strong bases or high temperatures could potentially pose a risk. Sticking to the optimized reaction times and temperatures is the best practice to maintain stereochemical integrity.
Q3: How can I reliably characterize the final product?
A3: A combination of techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the presence of the Boc group (a large singlet around 1.5 ppm in ¹H NMR) and the methyl ester group (a singlet around 3.7 ppm).[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight (C₁₁H₁₇NO₅, MW: 243.26 g/mol ).[1]
-
Chiral HPLC/GC: To confirm enantiomeric purity, analysis on a chiral stationary phase is required.[3]
-
Melting Point: A sharp melting point in the expected range (52–54°C) is a good indicator of purity.[3]
Optimized Experimental Protocols
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: N-Boc Protection |
| Starting Material | (R)-Pyroglutamic Acid | Methyl (R)-5-oxopyrrolidine-2-carboxylate |
| Key Reagents | Thionyl Chloride (SOCl₂) | Di-tert-butyl dicarbonate (Boc₂O), DMAP, Triethylamine (TEA) |
| Equivalents | SOCl₂ (1.2 eq) | Boc₂O (1.2 eq), DMAP (0.12-0.2 eq), TEA (1.2 eq) |
| Solvent | Anhydrous Methanol | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C for addition, then RT | 0 °C for addition, then RT |
| Reaction Time | 6 - 16 hours | 4 - 16 hours |
| Typical Yield | 90 - 98% | 87 - 95%[3] |
Protocol 1: Synthesis of Methyl (R)-5-oxopyrrolidine-2-carboxylate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (R)-pyroglutamic acid (1.0 eq).
-
Add anhydrous methanol (approx. 5-10 mL per gram of starting material).
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 6-16 hours, monitoring by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as an oil or low-melting solid, which is often used in the next step without further purification.
Protocol 2: Synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the methyl (R)-5-oxopyrrolidine-2-carboxylate (1.0 eq) from the previous step in anhydrous dichloromethane (DCM, approx. 10 mL per gram).
-
Add triethylamine (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.12 eq).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC (e.g., 40% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove DMAP and TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, 20-50% ethyl acetate/hexane gradient) or by crystallization (e.g., from ethyl acetate/hexanes) to afford the final product as a white solid.[3]
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of low yield.
References
-
Jain, R. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters. Organic Preparations and Procedures International, 33(4), 405-408. Available from: ResearchGate. [Link]
- Google Patents. (2017). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
-
PubChem. (n.d.). 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]
-
Singh, V. K., & Donar, M. S. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Chemistry & Biodiversity, 17(10), e2000438*. Available from: ResearchGate. [Link]
Sources
- 1. 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 11265021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | 128811-48-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
Technical Support Center: Preventing Racemization During Boc Protection of Pyroglutamic Acid Derivatives
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthetic chemistry, specifically focusing on the challenges associated with maintaining stereochemical integrity during the N-Boc protection of pyroglutamic acid and its derivatives. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and offer validated protocols to ensure your experiments yield enantiomerically pure products.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant racemization during the Boc protection of my pyroglutamic acid ester. What is the likely cause?
A1: Racemization during the Boc protection of pyroglutamic acid derivatives is a common challenge that typically arises from the reaction conditions, particularly the choice of base and solvent. The underlying mechanism often involves the deprotonation of the α-carbon (the chiral center), leading to the formation of a planar enolate intermediate. This enolate can then be protonated from either face, resulting in a mixture of enantiomers.
Several factors can contribute to this:
-
Strong Bases: The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can readily deprotonate the α-carbon, increasing the risk of racemization. While effective for deprotonation, these strong bases are often too harsh for maintaining the stereochemical integrity of sensitive substrates like pyroglutamic acid derivatives.
-
Catalytic DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[1][2] However, its basicity can be sufficient to promote the formation of the problematic enolate intermediate, especially with prolonged reaction times or elevated temperatures.[3][4] The mechanism involves DMAP reacting with the Boc anhydride to form a more reactive acylpyridinium intermediate, which then acylates the pyroglutamic acid nitrogen.[5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesirable enolization. It's a critical parameter to control to minimize racemization.[6]
Q2: Can the structure of the pyroglutamic acid derivative itself influence the extent of racemization?
A2: Absolutely. The substituents on the pyroglutamic acid ring can significantly impact the acidity of the α-proton and, consequently, the propensity for racemization. Electron-withdrawing groups on the ring can increase the acidity of the α-proton, making it more susceptible to deprotonation by a base. Conversely, electron-donating groups can decrease the acidity of the α-proton, potentially reducing the risk of racemization.
Furthermore, the ester group protecting the carboxylic acid can also play a role. Bulky ester groups may offer some steric hindrance that can influence the approach of the base and subsequent reprotonation of the enolate, although this effect is generally less pronounced than the electronic effects.
Q3: What are the recommended "racemization-free" conditions for Boc protection of pyroglutamic acid esters?
A3: While no single set of conditions can be universally guaranteed to be completely "racemization-free" for all derivatives, certain protocols have been developed that consistently minimize or eliminate this side reaction.[3] A widely adopted and reliable method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of DMAP in an aprotic solvent like acetonitrile or dichloromethane at ambient temperature.[3][4]
The key is to carefully control the reaction parameters:
-
Stoichiometry: Use a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents).
-
Catalyst Loading: Employ a truly catalytic amount of DMAP (e.g., 0.05-0.1 equivalents).
-
Temperature: Maintain the reaction at or below room temperature. Lowering the temperature to 0°C can further suppress racemization.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Significant Racemization Detected by Chiral HPLC After Boc Protection.
-
Step 1: Analyze Your Reaction Conditions.
-
Base: Are you using a strong base like LDA or an excess of DMAP?
-
Temperature: Was the reaction performed at elevated temperatures?
-
Reaction Time: Was the reaction left for an extended period after completion?
-
-
Step 2: Modify Your Protocol.
-
Reduce DMAP: If using DMAP, decrease the catalytic loading to 1-5 mol%.
-
Lower the Temperature: Perform the reaction at 0°C or even lower (-10°C to -20°C) if your substrate is particularly sensitive.
-
Alternative Boc Reagents: Consider using alternative Boc-donating reagents that may be less prone to causing racemization, although (Boc)₂O is generally the standard.[7]
-
-
Step 3: Implement a Validated Protocol.
-
Follow a well-established, peer-reviewed protocol for the Boc protection of pyroglutamic acid derivatives. A reliable starting point is the use of (Boc)₂O with catalytic DMAP in acetonitrile at room temperature.[3]
-
Problem 2: Incomplete Reaction and Low Yield of the Boc-Protected Product.
-
Step 1: Verify Reagent Quality.
-
Ensure that your (Boc)₂O is fresh and has not decomposed.
-
Check the purity of your pyroglutamic acid derivative starting material.
-
-
Step 2: Optimize Reaction Parameters.
-
Solvent: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, you might need to explore other aprotic solvents like THF or a mixture of solvents.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Incremental Addition: For larger-scale reactions, consider adding the (Boc)₂O in portions to control the reaction exotherm and maintain a consistent temperature.[4]
-
-
Step 3: Consider a More Reactive Acylating Agent (with caution).
-
In some cases, a more reactive Boc-donating reagent might be necessary, but this should be approached with caution as reactivity can correlate with an increased risk of racemization.
-
Visualizing the Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization pathway during the Boc protection of a pyroglutamic acid ester.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Experimental Protocols
Protocol 1: Racemization-Minimizing Boc Protection of L-Pyroglutamic Acid Methyl Ester
This protocol is adapted from established literature procedures and is designed to minimize racemization.[3][4]
Materials:
-
L-Pyroglutamic acid methyl ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous acetonitrile.
-
To the stirred solution, add DMAP (0.05 eq).
-
Add (Boc)₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Determining the success of your racemization-prevention strategy requires a reliable analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[][9]
General HPLC Conditions (example):
-
Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralpak IA, IC, or similar). The choice of column will depend on the specific derivative being analyzed.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for chiral separations. The exact ratio will need to be optimized for your specific compound to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where your compound has significant absorbance (e.g., 210-220 nm).
-
Column Temperature: Ambient or controlled temperature.
Procedure:
-
Prepare a standard solution of your racemic Boc-protected pyroglutamic acid derivative (if available) to determine the retention times of both enantiomers.
-
Prepare a solution of your synthesized product at a known concentration.
-
Inject the solutions onto the chiral HPLC system.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Data Summary Table
The following table provides a hypothetical comparison of different conditions and their impact on the enantiomeric excess (% ee) of the Boc-protected product.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | % ee (L-enantiomer) |
| 1 | DMAP (0.1) | CH₃CN | 25 | 4 | >99 |
| 2 | DMAP (1.1) | CH₃CN | 25 | 4 | 85 |
| 3 | DMAP (0.1) | CH₃CN | 50 | 2 | 92 |
| 4 | LiHMDS (1.1) | THF | -78 to 0 | 1 | 75 |
This table illustrates that using a catalytic amount of DMAP at room temperature (Entry 1) provides the best stereochemical outcome. Increasing the amount of DMAP (Entry 2) or the temperature (Entry 3) leads to a decrease in enantiomeric purity. The use of a strong base like LiHMDS (Entry 4) results in significant racemization even at low temperatures.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting racemization issues.
Caption: A logical workflow for troubleshooting racemization.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Jain, R.; et al. Convenient N-Protection of L-Pyroglutamic Acid Esters. Org. Prep. Proced. Int.2001, 33 (4), 405-409.
- Stanovnik, B.; et al. Parallel Solution-Phase Synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids. J. Comb. Chem.2004, 6 (2), 267-272.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])
- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google P
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (URL: [Link])
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. (URL: [Link])
-
The DMAP-catalyzed acylation of alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. (URL: [Link])
-
High-Performance DMAP Catalyst: Enhancing Amino Acid Acylation and Organic Synthesis Efficiency. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Guchhait, S. K.; et al. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). J. Org. Chem.2007, 72 (25), 9357-9364.
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. (URL: [Link])
- Johansson, M.; et al. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. J. Org. Chem.2008, 73 (18), 7154-7161.
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- 1. researchgate.net [researchgate.net]
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Technical Support Center: Purification of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and validated protocols for the effective removal of 4-Dimethylaminopyridine (DMAP) from reaction mixtures containing the chiral intermediate, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. Our focus is on maintaining the integrity of this valuable, yet sensitive, molecule while achieving high purity.
Introduction: The Purification Challenge
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a key chiral building block in asymmetric synthesis.[1] Its synthesis often employs DMAP as a highly effective nucleophilic catalyst for acylation or Boc-protection steps.[1][2] While essential for the reaction, residual DMAP can complicate downstream processes and must be thoroughly removed.
The primary challenge lies in the dual-ester nature of the target molecule. It contains a standard methyl ester and a tert-butyl (Boc) ester. The Boc group is notoriously sensitive to acidic conditions, which are commonly used for DMAP removal.[3][4] Therefore, a carefully selected purification strategy is paramount to prevent unintended deprotection and yield loss. This guide will walk you through selecting the optimal strategy for your specific experimental needs.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the purification process in a practical question-and-answer format.
Q1: My ¹H NMR spectrum shows persistent peaks for DMAP after a standard aqueous workup. Why is it so difficult to remove?
A: DMAP is a basic amine with a pKa of 9.6 for its conjugate acid, making it highly soluble in acidic aqueous solutions.[5] However, it also has moderate solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate. A simple water or brine wash is often insufficient for complete removal. The key is to perform an extractive wash with a dilute acid, which protonates the DMAP, rendering it highly water-soluble and easily separable from the organic layer.[6][7] However, given the acid-sensitive nature of your product, the choice of acid is critical. See Q2 for more details.
Q2: I'm concerned about cleaving the tert-butyl ester on my product. Is an acidic wash safe? If so, which acid should I use?
A: Your concern is valid. Strong acids like 1M HCl can readily hydrolyze tert-butyl esters.[8] The goal is to use an acid strong enough to protonate DMAP but mild enough to leave the Boc group intact.
Expert Recommendation: Avoid strong mineral acids. Instead, opt for a milder acidic wash.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This solution has a pH of ~4.5-5.5, which is generally safe for Boc groups during a brief extractive workup.
-
5-10% Aqueous Citric Acid: This is another excellent choice that is effective at sequestering DMAP without being overly aggressive.
-
Dilute (e.g., 5%) Aqueous Potassium Bisulfate (KHSO₄): This provides a reliable acidic environment for protonating DMAP.[7]
A crucial aspect of the protocol is to minimize contact time and avoid elevated temperatures. Perform the wash quickly at room temperature or below. Always follow with a brine wash to remove residual water from the organic layer.
Q3: I tried flash chromatography, but my product and DMAP are co-eluting. How can I improve the separation?
A: This is a common issue when separating two relatively polar compounds. (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a polar molecule, and DMAP can also exhibit polar interactions.[9]
Troubleshooting Steps:
-
Pre-treat the Crude Mixture: Before loading the column, perform a mild acidic wash (as described in Q2) or use a scavenger resin (see Q4) to remove the bulk of the DMAP. Chromatography should be the final polishing step, not the primary removal method for large quantities of DMAP.
-
Optimize Your Solvent System: Standard ethyl acetate/hexane systems may not provide sufficient resolution.[10]
-
Increase Polarity Gradually: Start with a low polarity mobile phase and gradually increase it. A shallow gradient is often more effective than an isocratic elution.
-
Try Alternative Solvents: Consider using a dichloromethane/methanol system for more polar compounds. A small percentage of methanol (1-5%) in DCM can significantly alter selectivity.[11] Be aware that using more than 10% methanol can risk dissolving the silica gel.[10]
-
-
Consider a Different Stationary Phase: For highly polar compounds that are difficult to separate on standard silica, Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol or amine-bonded silica column can be an effective alternative.[12][13]
Q4: What are solid-phase scavengers, and how can I use them as an acid-free method to remove DMAP?
A: Solid-phase scavengers are functionalized resins (typically polystyrene or silica) that covalently bind to and remove specific types of molecules from a solution.[14] For removing basic impurities like DMAP, an acidic ion-exchange resin (e.g., sulfonic acid resin) is ideal. This method is exceptionally mild and completely avoids aqueous, acidic conditions, making it perfect for acid-sensitive substrates.
Key Advantages:
-
High Selectivity: The resin specifically targets and binds the basic DMAP.
-
Mild Conditions: The reaction is performed in an organic solvent at room temperature.
-
Simple Workup: The resin-bound DMAP is removed by simple filtration.[15]
For a detailed methodology, please refer to the Experimental Protocols section below.
Decision-Making Workflow for DMAP Removal
To assist in selecting the most appropriate purification strategy, the following workflow diagram is provided.
Caption: Workflow for selecting the optimal DMAP purification strategy.
Key Compound Properties
A summary of the physical and chemical properties of the target molecule and DMAP is presented below for easy reference.
| Property | (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | 4-Dimethylaminopyridine (DMAP) |
| Molecular Formula | C₁₁H₁₇NO₅[16] | C₇H₁₀N₂[5] |
| Molecular Weight | 243.26 g/mol [16] | 122.17 g/mol [5] |
| Appearance | White to off-white solid | White solid[5] |
| Melting Point | 68-69 °C[1] | 110-113 °C[5] |
| pKa (Conjugate Acid) | N/A | 9.6[5] |
| Key Chemical Feature | Contains an acid-labile tert-butyl ester[3] | Basic nucleophilic catalyst[2] |
Experimental Protocols
Protocol 1: Mild Acidic Wash for DMAP Removal
This protocol is suitable for products with moderate acid stability and is effective for removing stoichiometric or excess DMAP.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, 10-20 mL per gram of crude material).
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NH₄Cl solution.
-
Extraction: Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Repeat Wash (Optional): If a large amount of DMAP was used, repeat the wash with fresh NH₄Cl solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purity Analysis: Analyze the resulting material by ¹H NMR or LCMS to confirm the absence of DMAP before proceeding.
Protocol 2: DMAP Removal Using a Solid-Phase Scavenger
This is the recommended method for highly acid-sensitive substrates.
-
Resin Selection: Choose a macroporous sulfonic acid-functionalized polystyrene resin (e.g., SiliaBond® Tosic Acid or a similar product).
-
Solvent and Equivalents: Dissolve the crude product in a suitable anhydrous solvent (DCM or THF are good choices). Use approximately 2-4 equivalents of the scavenger resin relative to the amount of DMAP used in the reaction.
-
Scavenging: Add the scavenger resin to the solution of the crude product. Stir the resulting slurry at room temperature.
-
Monitoring: Monitor the disappearance of DMAP from the solution by TLC or LCMS. This typically takes 1-4 hours.[17]
-
Filtration: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Washing: Wash the collected resin with a small amount of the same fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Protocol 3: Optimized Flash Chromatography
This protocol should be used as a final polishing step after the bulk of the DMAP has been removed by one of the methods above.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to visualize the separation. A good starting point for the mobile phase is 30-50% ethyl acetate in hexanes. Adjust the polarity to achieve an Rf value for your product of approximately 0.2-0.3.[11]
-
Sample Loading: For best results, use dry loading. Dissolve your crude material in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Column Packing and Elution: Pack a silica gel column with your chosen mobile phase. Carefully add the dry-loaded sample to the top of the column.
-
Gradient Elution: Begin eluting with a slightly lower polarity solvent system than what was optimal on TLC (e.g., 20% ethyl acetate in hexanes). Gradually increase the polarity throughout the run (e.g., to 60-70% ethyl acetate). A shallow gradient provides the best resolution.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
By carefully considering the stability of your target molecule and applying the appropriate protocol, you can successfully remove DMAP catalyst and obtain high-purity (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate for your research and development needs.
References
-
ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]
-
ResearchGate. How do you remove 4-Dimethylaminopyridine from the reaction mixture?[Link]
-
Organic Chemistry Portal. tert-Butyl Esters.[Link]
-
PubChem. 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate.[Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.[Link]
-
ResearchGate. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors.[Link]
-
Biotage. Metal Scavenger User Guide.[Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2002. Synthesis of Peptides and Peptidomimetics.[Link]
-
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.[Link]
-
Semantic Scholar. Catalysis by 4-dialkylaminopyridines.[Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.[Link]
-
PubChem. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate.[Link]
-
Sopachem. Metal Scavenger Guide.[Link]
-
The Royal Society of Chemistry. Clickable Inverse Opal: A Useful Platform for Fabrication of Stimuli-Responsive Photonic Materials.[Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics.[Link]
-
Chemistry LibreTexts. Hydrolysis of Esters.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. DMAP as a Catalyst: Understanding its Nucleophilic Character and Acylation Capabilities.[Link]
-
Chemie Brunschwig. Solutions for scavenging of metal and organic impurities.[Link]
-
Molecular Pharmaceutics. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.[Link]
-
Organic Chemistry Portal. Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones.[Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds.[Link]
-
University of California, Irvine. Remove Sticky Reagents.[Link]
-
Wikipedia. 4-Dimethylaminopyridine.[Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography.[Link]
-
ResearchGate. Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation.[Link]
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- 7. researchgate.net [researchgate.net]
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- 9. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 4175931 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. biotage.com [biotage.com]
Optimizing temperature for the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. As a key chiral building block in medicinal chemistry, optimizing its synthesis is critical for achieving high yield, purity, and stereochemical integrity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) with a core focus on the critical parameter of temperature control.
Troubleshooting Guide: Temperature Optimization
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions. The primary synthetic route covered is the two-step process starting from L-pyroglutamic acid: 1) methyl esterification followed by 2) N-Boc protection. An alternative starting point, the cyclodehydration of L-glutamic acid, is also considered.
Q1: My final product yield is consistently low. Could temperature be the culprit?
Answer: Yes, improper temperature control at several stages can significantly reduce the overall yield. Here’s a breakdown of potential temperature-related issues and how to address them:
-
Problem Area 1: Esterification of L-Pyroglutamic Acid.
-
Causality: The esterification of L-pyroglutamic acid with methanol, often catalyzed by thionyl chloride (SOCl₂), is an exothermic reaction. If the temperature is too high, it can lead to side reactions, including the hydrolysis of the newly formed ester if water is present. Conversely, a temperature that is too low can result in an incomplete reaction.
-
Recommended Protocol:
-
-
Problem Area 2: Boc Protection of Methyl (R)-5-oxopyrrolidine-2-carboxylate.
-
Causality: The introduction of the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a catalyst like 4-(dimethylamino)pyridine (DMAP) is also temperature-sensitive. Temperatures exceeding 20°C can lead to the formation of unwanted byproducts[2].
-
Recommended Protocol:
-
Dissolve the methyl (R)-5-oxopyrrolidine-2-carboxylate in a suitable solvent such as dichloromethane.
-
Add the DMAP catalyst.
-
Maintain the reaction temperature between 15-20°C while adding Boc₂O in batches[1]. This temperature range is optimal for preventing racemization and ensuring a high conversion rate[1][2].
-
-
-
Problem Area 3: Cyclodehydration of L-Glutamic Acid (if used as a starting material).
Q2: I'm observing significant impurities in my final product. How can I mitigate this by adjusting the temperature?
Answer: The formation of impurities is a common problem directly linked to temperature excursions. The primary impurities to be concerned about are the diastereomeric (S)-enantiomer due to racemization and hydrolyzed byproducts.
-
Issue 1: Presence of the (S)-enantiomer (Racemization).
-
Causality: The chiral center at the C2 position of the pyrrolidine ring is susceptible to racemization, especially at elevated temperatures in the presence of acidic or basic conditions. This is a critical issue as the (R)-configuration is essential for the compound's utility as a chiral building block.
-
Troubleshooting Steps:
-
During Boc Protection: Strictly maintain the reaction temperature between 15-20°C . Exceeding this range significantly increases the risk of racemization[2].
-
During Cyclodehydration of L-Glutamic Acid: While high temperatures are necessary, prolonged heating or exceeding 155°C can drastically increase the rate of racemization[3]. It is a trade-off between reaction rate and stereochemical purity.
-
Workup: After the reaction, cool the mixture to 0-5°C before crystallization to ensure the selective precipitation of the desired product and minimize the solubility of any racemized impurities[1].
-
-
-
Issue 2: Presence of Hydrolyzed Byproducts.
-
Causality: The ester and lactam functionalities in the molecule are susceptible to hydrolysis, which is accelerated by both high temperatures and non-neutral pH.
-
Troubleshooting Steps:
-
During Esterification: Keeping the temperature between 5-10°C minimizes the rate of hydrolysis of the methyl ester[2]. Ensure all reagents and solvents are anhydrous.
-
During Workup: When neutralizing acidic catalysts or quenching the reaction, perform these steps at a low temperature (e.g., 0-5°C) to prevent localized heating and subsequent hydrolysis.
-
-
-
Issue 3: Boc-Group Related Impurities.
-
Causality: At temperatures above 20°C during the Boc protection step, a side reaction known as Boc-group migration can occur, leading to the formation of undesired byproducts[2].
-
Troubleshooting Steps:
-
Quantitative Data Summary: Temperature Effects on Synthesis
| Reaction Step | Recommended Temperature | Potential Issues at Higher Temperatures | Potential Issues at Lower Temperatures |
| Cyclodehydration of L-Glutamic Acid | 130-135°C[1] | Increased racemization and decomposition[3][4][5] | Incomplete reaction, low yield |
| Esterification with SOCl₂/Methanol | 5-10°C[1] | Increased side reactions, ester hydrolysis[2] | Slow reaction rate, incomplete conversion[1] |
| N-Boc Protection with Boc₂O/DMAP | 15-20°C[1][2] | Racemization, Boc-group migration[2] | Slow reaction rate |
| Crystallization/Workup | 0-5°C[1] | Increased solubility of the product, lower recovery | - |
Experimental Protocols
Protocol 1: Synthesis from L-Pyroglutamic Acid
-
Esterification:
-
In a reaction vessel, dissolve L-pyroglutamic acid in methanol (molar ratio 1:4-6)[2].
-
Cool the mixture to 5-10°C using an ice bath.
-
Slowly add thionyl chloride (0.1-0.2 molar equivalents) dropwise, ensuring the temperature does not exceed 10°C[1][2].
-
Stir the reaction mixture at 5-10°C for 6-8 hours[1].
-
Monitor the reaction by TLC or HPLC until completion.
-
Quench the reaction by carefully adding sodium bicarbonate solution at low temperature.
-
Extract the product and purify to obtain methyl (R)-5-oxopyrrolidine-2-carboxylate.
-
-
N-Boc Protection:
-
Dissolve the methyl (R)-5-oxopyrrolidine-2-carboxylate in dichloromethane.
-
Add DMAP (catalytic amount).
-
Maintain the temperature at 15-20°C and add di-tert-butyl dicarbonate (1.5 molar equivalents) in portions[1][2].
-
Stir at 15-20°C and monitor the reaction by TLC or HPLC.
-
Upon completion, perform an appropriate aqueous workup.
-
Cool the solution to 0-5°C and induce crystallization to obtain the final product[1].
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the temperature sensitivity of the N-Boc protection step?
A: The N-Boc protection of the pyroglutamate methyl ester using Boc₂O and DMAP is a delicate balance. The DMAP acts as a nucleophilic catalyst, activating the Boc₂O. However, at temperatures above 20°C, the increased thermal energy can promote side reactions. The primary concern is racemization at the stereocenter adjacent to the carbonyl group. The mechanism for this is thought to involve the transient formation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical purity. Additionally, higher temperatures can cause the migration of the Boc group, leading to undesired N,O-diacylated or other rearranged products[2].
Q2: Can I run the esterification reaction at room temperature to speed it up?
A: While running the esterification at room temperature might seem to accelerate the reaction, it is strongly discouraged. The reaction of thionyl chloride with methanol is highly exothermic, and without external cooling, the temperature can rise significantly. This can lead to several undesirable outcomes:
-
Increased byproduct formation: Higher temperatures can promote side reactions, making the purification process more challenging.
-
Ester hydrolysis: If any moisture is present, the elevated temperature will accelerate the hydrolysis of the newly formed methyl ester back to the carboxylic acid, thus reducing the yield.
-
Safety concerns: Uncontrolled exothermic reactions can lead to a rapid increase in pressure and temperature, posing a safety hazard. Therefore, maintaining the 5-10°C range is crucial for a clean and high-yielding reaction[1].
Q3: How does pH interact with temperature in affecting the stability of the final product?
A: pH and temperature are interconnected factors that govern the stability of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, and this hydrolysis is accelerated at higher temperatures. Studies on the formation of pyroglutamate from glutamic acid show that the reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, with minimal formation at a neutral pH of around 6.2[7]. This suggests that during workup and storage, maintaining a near-neutral pH and low temperatures is critical to prevent degradation of the product.
Q4: Is it possible to perform the cyclization of L-glutamic acid and subsequent esterification and Boc protection in a one-pot synthesis?
A: While a one-pot synthesis is theoretically appealing for process efficiency, it presents significant challenges due to the vastly different optimal temperature requirements for each step. The initial cyclization requires very high temperatures (130-135°C)[1], whereas the subsequent esterification and Boc protection steps require much lower temperatures (5-10°C and 15-20°C, respectively) to maintain yield and stereochemical integrity[1][2]. The drastic temperature changes and the incompatibility of reagents make a one-pot approach impractical and likely to result in a complex mixture of products with low yield and purity. A stepwise approach with isolation of intermediates is the most reliable method.
References
-
Villeneuve, P., et al. (2004). Toward the synthesis of pyroglutamate lauroyl ester: biocatalysis versus chemical catalysis. Biotechnology Letters, 26, 193–196. Available at: [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]
-
Wang, S., et al. (2020). Polymorphism, Phase Transitions, and Thermal Stability of L-Pyroglutamic Acid. Crystal Growth & Design, 20(10), 6549-6558. Available at: [Link]
- CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide. Google Patents.
-
Manning, M. C., et al. (1989). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Pharmaceutical Research, 6(11), 903-911. Available at: [Link]
- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester. Google Patents.
-
Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Society Reviews, 38(4), 621-638. Available at: [Link]
-
Cameli, F., Xiouras, C., & Stefanidis, G. D. (2018). Intensified deracemization via rapid microwave-assisted temperature cycling. CrystEngComm, 20(23), 3239-3246. Available at: [Link]
-
Reiss, P. D. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available at: [Link]
-
Zhang, J., et al. (2021). Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. Journal of Pharmaceutical Sciences, 110(9), 3117-3125. Available at: [Link]
-
S., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 18(8), 3049-3059. Available at: [Link]
-
Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910-8913. Available at: [Link]
-
Fields, G. B. (2001). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. Available at: [Link]
- CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Google Patents.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Joshi, A. (2012). What is the alternate process for preparing ester hydrochloride? ResearchGate. Available at: [Link]
- US3185703A - Racemization of optically-active pyroglutamic acid. Google Patents.
-
Csomos, P., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2469. Available at: [Link]
-
Faisal, M., et al. (2018). Racemization of lactic acid under hydrothermal conditions. Journal of the Japan Petroleum Institute, 61(5), 313-318. Available at: [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Available at: [Link]
-
Gowda, G. A. N., et al. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Analytical Chemistry, 87(1), 706-712. Available at: [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. Available at: [Link]
-
Kim, H., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available at: [Link]
-
Reddy, G. V., et al. (1997). Convenient N-Protection of L-Pyroglutamic Acid Esters. Synthetic Communications, 27(19), 3371-3377. Available at: [Link]
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- 6. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Reactions Using (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Welcome to the technical support center for (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its application in asymmetric synthesis, particularly focusing on troubleshooting low enantioselectivity.
Introduction: The Power and Pitfalls of a Versatile Chiral Auxiliary
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of L-pyroglutamic acid, is a widely used chiral auxiliary in the stereoselective synthesis of complex molecules. Its rigid pyrrolidinone ring and the stereodirecting influence of the C2 substituent provide a robust platform for introducing new stereocenters with high fidelity. However, achieving optimal enantioselectivity can be a nuanced process, often susceptible to subtle variations in reaction conditions. This guide provides a structured approach to diagnosing and resolving issues of low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction is giving a nearly 1:1 mixture of diastereomers. What is the most likely cause?
A low diastereomeric ratio is often indicative of a lack of facial selectivity in the approach of the electrophile to the enolate. This can stem from several factors, including:
-
Suboptimal Base Selection: The choice of base is critical for forming a specific enolate geometry.
-
Incorrect Temperature Control: Temperature dictates whether the reaction is under kinetic or thermodynamic control, significantly impacting the product distribution.
-
Nature of the Electrophile: The reactivity and steric profile of the electrophile can influence the transition state and, consequently, the stereochemical outcome.[1][2]
Q2: I am observing the formation of the undesired diastereomer as the major product. How can I reverse the selectivity?
Reversing the diastereoselectivity often involves switching from kinetic to thermodynamic control, or vice versa. Key parameters to investigate include:
-
Base and Counter-ion: Switching from a lithium base (e.g., LDA) to a sodium or potassium base (e.g., NaHMDS or KHMDS) can alter the enolate geometry and aggregation state.
-
Solvent: The coordinating ability of the solvent can influence the enolate structure and its reactivity.
-
Temperature: Allowing the reaction to warm to a higher temperature may favor the formation of the thermodynamically more stable product.
Q3: How do I confirm the stereochemistry of my product?
The relative stereochemistry of the newly formed stereocenter can be determined using various NMR techniques, such as 1H NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments.[3][4][5][6] In many cases, the cis and trans isomers of 4-substituted pyroglutamates can be distinguished by the coupling constants between the protons at C4 and C5. For unambiguous assignment, X-ray crystallography of a suitable crystalline derivative is the gold standard.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Diastereoselectivity in Alkylation Reactions
Low diastereoselectivity in the alkylation of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a common challenge. The stereochemical outcome is primarily determined by the facial selectivity of the electrophilic attack on the enolate intermediate. This selectivity is governed by a delicate interplay of steric and electronic factors, which can be manipulated by careful control of the reaction conditions.
The Underlying Principle: Kinetic vs. Thermodynamic Enolate Formation
The regioselectivity of deprotonation and the subsequent geometry of the enolate are paramount. Deprotonation at the C4 position of the pyroglutamate ring is the desired pathway. The stereochemical outcome of the alkylation is then dictated by the approach of the electrophile to the enolate face. This process can be directed by either kinetic or thermodynamic control.
-
Kinetic Control: Favored by strong, sterically hindered bases at low temperatures. The reaction is irreversible, and the product distribution is determined by the relative rates of formation of the diastereomeric transition states.
-
Thermodynamic Control: Favored by less hindered bases at higher temperatures, allowing for equilibration to the most stable product.
Experimental Protocol: Screening Reaction Conditions for Diastereoselective Alkylation
This protocol provides a systematic approach to optimizing the diastereoselectivity of the alkylation of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate.
Materials:
-
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
-
Anhydrous solvents (THF, toluene, etc.)
-
Bases (LDA, NaHMDS, KHMDS, NaH)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Quenching solution (saturated aqueous NH4Cl)
-
Standard work-up and purification reagents
Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (argon or nitrogen), add the chiral auxiliary to a flame-dried flask.
-
Solvent Addition: Add the desired anhydrous solvent and cool the solution to the appropriate temperature (-78 °C for kinetic control, 0 °C or room temperature for thermodynamic control).
-
Base Addition: Slowly add the chosen base to the solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile dropwise to the enolate solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH4Cl.
-
Work-up and Purification: Perform a standard aqueous work-up, and purify the crude product by column chromatography.
-
Analysis: Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy or chiral HPLC.
Table 1: Hypothetical Screening Results for the Alkylation with Benzyl Bromide
| Entry | Base (1.1 eq.) | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | LDA | THF | -78 | 95:5 |
| 2 | NaHMDS | THF | -78 | 80:20 |
| 3 | KHMDS | THF | -78 | 75:25 |
| 4 | LDA | Toluene | -78 | 90:10 |
| 5 | NaH | THF | 25 | 30:70 |
Interpretation of Results:
-
Entry 1 vs. 2 & 3: The use of a lithium counter-ion (from LDA) provides the highest diastereoselectivity under kinetic control, suggesting that the lithium enolate is more organized and directs the electrophile to one face more effectively.
-
Entry 1 vs. 4: The solvent can have a modest effect on selectivity, with THF generally being a good choice for stabilizing the lithium enolate.
-
Entry 1 vs. 5: Switching to thermodynamic conditions (NaH at room temperature) completely inverts the diastereoselectivity, favoring the cis product.
Guide 2: Addressing Issues of Reagent Purity and Stability
The purity and stability of all reagents are critical for achieving high enantioselectivity.
Q: Could the purity of the chiral auxiliary be the issue?
A: Yes, the enantiomeric purity of the starting (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is crucial. Commercially available batches should be of high enantiomeric excess (>98%). If there is any doubt, the enantiomeric purity can be verified by chiral HPLC analysis.
Q: How does the stability of the base affect the reaction?
A: Strong bases like LDA and other metal amides can degrade over time, especially if not stored under strictly anhydrous and inert conditions. It is always recommended to use freshly prepared or recently titrated solutions of these bases for optimal results.
Q: Can the electrophile cause problems?
A: The purity of the electrophile is also important. Impurities can lead to side reactions and lower yields. Additionally, for electrophiles that can react via both SN1 and SN2 pathways, the reaction conditions will heavily influence the stereochemical outcome.[1][2] SN2-type electrophiles are generally preferred for predictable stereocontrol in these reactions.
Mechanistic Insights: The Role of Chelation and Steric Hindrance
The stereochemical outcome of the alkylation is rationalized by the formation of a rigid chelated enolate intermediate. The metal cation (typically Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the ester group. This chelation, combined with the steric bulk of the tert-butyl group on the nitrogen, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.
References
- Charrier, J., Duffy, J. E. S., Hitchcock, P. B., & Young, D. W. (2001). Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes. Journal of the Chemical Society, Perkin Transactions 1, (19), 2367–2371.
-
PubChem. (n.d.). 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, M. R., Khatib, F., & El-Subbagh, H. I. (2009). Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer.
- Krasavin, M., et al. (2019). Diastereoselective synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles from functionalized Δ1-pyrrolines and in situ generated nitrile oxides. Organic & Biomolecular Chemistry, 17(3), 563-567.
- Charrier, J., et al. (2001). Reinvestigation of the alkylation of pyroglutamate ester urethanes. Tetrahedron Letters, 42(40), 7029-7032.
- Lipton, M. A., & Still, W. C. (1988). Nuclear magnetic resonance study of cis–trans-isomerism in some N-alkylformamides and N-alkylacetamides and their O-protonated cations in anhydrous acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1655-1660.
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 46(2), 1-5.
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Boc-L-pyroglutamic acid methyl ester. Retrieved from [Link]
- Chen, J., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis.
-
ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Retrieved from [Link]
- Gonzalez-Bobes, F., & Fandrick, D. R. (2020). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org.
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
- Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561.
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
- Zhang, Y., et al. (2021). Carbene-catalyzed chirality-controlled site-selective acylation of saccharides.
-
LookChem. (n.d.). Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester. Retrieved from [Link]
- Seebach, D., & Calderari, G. (1985). Stereoselective Synthesis of Functionalized Pyroglutamates. Helvetica Chimica Acta, 68(5), 1214-1226.
- Maddirala, V. R., et al. (2011). Stereoselective synthesis of functionalized pyroglutamates. Tetrahedron Letters, 52(41), 5349-5351.
Sources
- 1. Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance study of cis–trans-isomerism in some N-alkylformamides and N-alkylacetamides and their O-protonated cations in anhydrous acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. preprints.org [preprints.org]
- 6. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Hydrolysis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the selective hydrolysis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS: 128811-48-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block.[1] We provide field-proven insights, detailed protocols, and troubleshooting guides to help you navigate the selective cleavage of either the C2-methyl ester or the N1-tert-butyl ester, a critical step in many synthetic pathways.
The strategic removal of one of these ester groups is fundamental to unmasking a carboxylic acid or an N-H group for subsequent transformations, such as amide bond formation. The challenge lies in achieving this selectivity without compromising the structural integrity of the molecule, particularly the chiral center at C2 and the lactam ring. This guide is structured to address the most common questions and experimental hurdles encountered in the laboratory.
Core Concept: Orthogonal Deprotection Strategy
The key to selectively hydrolyzing one ester group in the presence of the other lies in their differing chemical reactivity. This is an example of an orthogonal protection strategy, where each protecting group can be removed by a specific set of reagents without affecting the other.
-
Methyl Esters : Generally stable to acidic conditions but are readily cleaved under basic (saponification) conditions.[2]
-
Tert-Butyl (t-Butyl) Esters : Highly stable under basic and nucleophilic conditions but are exceptionally sensitive to acid, proceeding through a stable tert-butyl cation intermediate.[3][4]
This differential reactivity is the foundation of the selective protocols described below.
Caption: Orthogonal hydrolysis pathways for the target diester.
Part 1: Selective Hydrolysis of the C2-Methyl Ester
This section focuses on the base-mediated saponification of the methyl ester to yield (R)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Hydroxide (LiOH) often recommended over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)? A1: While NaOH and KOH are effective, LiOH is often preferred for substrates with sensitive stereocenters.[2] The smaller lithium cation coordinates more effectively with the carbonyl oxygen, facilitating nucleophilic attack by the hydroxide ion. This can sometimes allow the reaction to proceed under milder conditions (e.g., lower temperatures), which is crucial for minimizing the risk of racemization at the adjacent C2 chiral center.
Q2: What is the primary side reaction to be concerned about, and how can I prevent it? A2: The main concern is epimerization (racemization) of the C2 stereocenter. The proton at C2 is acidic and can be abstracted under basic conditions to form an enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical purity. To mitigate this, it is imperative to:
-
Use low temperatures: Perform the reaction at 0°C or below.
-
Avoid prolonged reaction times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Use a stoichiometric amount of base: An excess of strong base can promote epimerization and other side reactions like lactam hydrolysis.
Q3: Can the N-Boc group or the lactam ring be cleaved under these conditions? A3: The N-Boc group (structurally a tert-butyl carbamate) and the five-membered lactam ring are generally stable to the mild basic conditions used for methyl ester saponification.[3] However, excessively harsh conditions, such as high concentrations of NaOH at elevated temperatures, can lead to hydrolysis of the lactam amide bond.[5] Sticking to the recommended protocol is key to ensuring the integrity of the rest of the molecule.
Experimental Protocol: Methyl Ester Saponification
This protocol is a self-validating system. Successful execution should yield the desired product with high purity, verifiable by NMR and chiral HPLC.
Materials:
-
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
-
Tetrahydrofuran (THF), analytical grade
-
Methanol (MeOH), analytical grade
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the starting diester (1.0 eq.) in a 3:1:1 mixture of THF:MeOH:H₂O. Use enough solvent to ensure complete dissolution (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath with magnetic stirring.
-
Base Addition: Add a solution of LiOH·H₂O (1.1 eq.) in a small amount of water dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching & Acidification: Once the reaction is complete, carefully add 1 M HCl at 0°C to acidify the mixture to a pH of ~2-3. This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, (R)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid.
-
Purification (if necessary): The crude product is often of high purity. If needed, it can be purified by silica gel column chromatography.
Troubleshooting Guide: Methyl Ester Hydrolysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Low temperature slowing kinetics excessively. 3. Poor quality reagents. | 1. Add an additional 0.1 eq. of LiOH solution and monitor. 2. Allow the reaction to stir for a longer duration at 0°C or let it slowly warm to room temperature for a short period. 3. Use fresh, high-purity LiOH·H₂O. |
| Diacid Formation | The N-Boc group has been cleaved in addition to the methyl ester. This is highly unlikely under the recommended conditions but may indicate a misidentified starting material or extreme contamination. | Verify the identity of your starting material. Ensure the reaction temperature did not exceed room temperature. |
| Low Yield after Workup | 1. Incomplete extraction of the product. 2. Product is partially soluble in the aqueous layer. | 1. The carboxylic acid product can be somewhat polar. Perform more extractions (e.g., 5x with EtOAc). 2. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. |
| Racemization Detected | 1. Reaction temperature was too high. 2. Reaction time was excessively long. 3. Too much base was used. | 1. Strictly maintain the temperature at 0°C or below. 2. Monitor the reaction closely and quench immediately upon completion. 3. Perform a careful titration of your base or use a precisely weighed amount. |
Part 2: Selective Hydrolysis of the N1-tert-Butyl Ester
This section details the acid-catalyzed cleavage of the N-Boc protecting group to yield (R)-methyl 5-oxopyrrolidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed tert-butyl ester cleavage? A1: The reaction proceeds via an AAL1 mechanism. The carbonyl oxygen of the tert-butyl ester is protonated by the acid. This is followed by the departure of the stable tert-butyl carbocation, which is then quenched by a nucleophile (often the conjugate base of the acid or trace water) to form isobutylene and tert-butanol. This mechanism is highly selective for tertiary esters.[4]
Q2: Why is Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) a common choice? A2: This is a classic and highly effective system for Boc deprotection.
-
TFA is a strong acid that efficiently protonates the ester but is volatile, making it easy to remove after the reaction.
-
DCM is an inert solvent that dissolves both the starting material and the reagents, but does not participate in the reaction.
-
The reaction is typically fast and clean at room temperature, often requiring no heating.
Q3: Will the methyl ester or lactam be affected by the acidic conditions? A3: Methyl ester and lactam hydrolysis under acidic conditions is possible but generally requires much harsher conditions (e.g., concentrated strong acid and heat) than those used for t-butyl ester cleavage.[6] The protocol using TFA in DCM at room temperature is mild enough to be highly selective, leaving the methyl ester and lactam intact.
Experimental Protocol: tert-Butyl Ester Cleavage
Materials:
-
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the starting diester (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Acid Addition: Add TFA (5-10 eq.) dropwise to the stirred solution. Caution: TFA is corrosive. Handle in a fume hood with appropriate PPE.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS. The reaction is usually complete in 1-3 hours. The formation of isobutylene gas may be observed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Workup: Dissolve the residue in ethyl acetate. Carefully wash the organic solution with saturated aqueous NaHCO₃ until effervescence ceases (to neutralize any remaining TFA), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, (R)-methyl 5-oxopyrrolidine-2-carboxylate.
-
Purification: The product can be purified by silica gel column chromatography if necessary.
Troubleshooting Guide: tert-Butyl Ester Hydrolysis
Caption: Troubleshooting decision tree for tert-butyl ester hydrolysis.
Analytical Methods for Reaction Monitoring and Characterization
Effective analysis is critical for process control and validation.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress. The product carboxylic acid (from methyl ester hydrolysis) will have a lower Rf value (be more polar) than the starting diester. The product amine salt (from t-butyl ester hydrolysis) will also be significantly more polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for accurate monitoring. It allows for the quantification of starting material, product, and any side products by observing their respective molecular ion peaks.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.
-
For Methyl Ester Hydrolysis: Look for the disappearance of the methyl ester singlet (~3.7 ppm in CDCl₃) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
-
For t-Butyl Ester Hydrolysis: Look for the disappearance of the large tert-butyl singlet (~1.5 ppm in CDCl₃) and the appearance of an N-H proton signal.
-
-
Chiral HPLC: Necessary to confirm the stereochemical integrity of the C2 center, especially after base-mediated hydrolysis. Compare the product's chromatogram to that of an authentic, enantiomerically pure standard.
References
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 21a, 4th ed. (2001). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Link]
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Jia, Y., et al. (2023). Resolving the “Thick-Wall Challenge” in Haematococcus pluvialis: From Metabolic Reprogramming to Clinical Translation. MDPI. [Link]
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Wikipedia contributors. (2023, December 27). Pyroglutamic acid. In Wikipedia, The Free Encyclopedia. [Link]
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Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
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Imazumi, K., et al. (1998). Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. Chemical & Pharmaceutical Bulletin, 46(6), 1032-5. [Link]
-
Varvounis, G., & Papadopoulou, M. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2006(5), 109-117. [Link]
-
D'Andrea, S., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6132-6135. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag. [Link]
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Werner, W. E., et al. (2005). The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains. Analytical Biochemistry, 342(1), 120-5. [Link]
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Pellis, A., et al. (2016). Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate. FEBS Journal. [Link]
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A. A. Kar, A. A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. [Link]
- Google Patents. (2009).
- Google Patents. (2017). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
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Farré, M., et al. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. BioMed Research International. [Link]
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Yuen, F. (2014). Stability of drugs and medicines Hydrolysis. ResearchGate. [Link]
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De Luca, S., et al. (2024). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. [Link]
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Stanovnik, B., et al. (2000). Convenient N-Protection of L-Pyroglutamic Acid Esters. ResearchGate. [Link]
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Weinstain, R., et al. (2015). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Bioconjugate Chemistry. [Link]
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Rosales, A. M., et al. (2012). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter. [Link]
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Prazeres, A. R., et al. (2015). Analytical Methods for Lipases Activity Determination: A Review. ResearchGate. [Link]
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JoVE. (n.d.). Video: Phase I Reactions: Hydrolytic Reactions. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. [Link]
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Wang, X., et al. (2024). Body Coloration Characterization and Proteomic Analysis of Diurnal Color Variation in Farmed Larimichthys crocea. MDPI. [Link]
-
PubChem. (n.d.). 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. [Link]
-
Di Donato, L., et al. (2024). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]
-
Bagryanskaya, E., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. MDPI. [Link]
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- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chiral building block. We will delve into the identification of potential byproducts, troubleshooting common issues, and providing answers to frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Synthesis Pathway
The synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate typically proceeds via a two-step process starting from (R)-pyroglutamic acid. The first step involves the esterification of the carboxylic acid to form the methyl ester, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
DOT Diagram: General Synthesis Workflow
Caption: General two-step synthesis of the target compound.
II. Troubleshooting Guide: Byproduct Identification and Mitigation
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common byproducts.
Issue 1: Presence of an Impurity with a Molecular Weight of 143.14 g/mol in the Final Product.
-
Question: My final product shows a persistent impurity with a molecular weight corresponding to the starting material, methyl (R)-5-oxopyrrolidine-2-carboxylate. What is the likely cause and how can I resolve this?
-
Answer:
-
Probable Cause: This indicates an incomplete Boc protection reaction. Several factors could contribute to this:
-
Insufficient Boc₂O: The molar ratio of di-tert-butyl dicarbonate (Boc₂O) to the starting material may be too low.
-
Inactive DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for the reaction. If it is old or has been improperly stored, its catalytic activity may be diminished.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to go to completion.
-
-
Troubleshooting and Mitigation:
-
Optimize Reagent Stoichiometry: Increase the molar equivalents of Boc₂O to 1.2-1.5 equivalents relative to the methyl (R)-5-oxopyrrolidine-2-carboxylate.[1]
-
Verify Catalyst Quality: Use fresh, high-purity DMAP.
-
Adjust Reaction Conditions: Ensure the reaction temperature is maintained between 15-20°C and consider extending the reaction time to 6-8 hours.[1]
-
Purification: The final product can be purified from the unreacted starting material by column chromatography on silica gel.
-
-
Issue 2: Observation of a Byproduct with a Higher Molecular Weight.
-
Question: I am observing a byproduct with a molecular weight that suggests the addition of a second Boc group. Is this possible and how can I avoid it?
-
Answer:
-
Probable Cause: While less common for the lactam nitrogen, over-reaction with Boc₂O, especially in the presence of a strong nucleophilic catalyst like DMAP, can lead to the formation of a di-Boc protected species or other complex adducts.[2] The highly reactive nature of the Boc₂O/DMAP couple can sometimes lead to unexpected side reactions.[3]
-
Troubleshooting and Mitigation:
-
Control Boc₂O Addition: Add the Boc₂O in portions to the reaction mixture rather than all at once. This can help to control the local concentration and reduce the likelihood of over-reaction.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed.
-
Optimize DMAP Concentration: While catalytic, the amount of DMAP can influence the reaction rate and side reactions. Use the recommended catalytic amount (typically 0.02-0.05 molar equivalents).[1]
-
-
Issue 3: Loss of Stereochemical Purity in the Final Product.
-
Question: My final product shows the presence of the (S)-enantiomer, indicating racemization has occurred. At which stage is this likely to happen and how can it be prevented?
-
Answer:
-
Probable Cause: Racemization can occur at the chiral center (C2) of the pyrrolidine ring, especially under basic conditions. The prolonged exposure of the activated ester to a basic medium can lead to the formation of an enolate, which can then be protonated from either face, leading to a loss of stereochemical integrity.[4]
-
Troubleshooting and Mitigation:
-
Control Basicity: If a base is used during the Boc protection step, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
-
Minimize Reaction Time: Avoid unnecessarily long reaction times, especially when a base is present.
-
Use Chiral Analysis: Employ chiral HPLC or other suitable analytical techniques to monitor the enantiomeric purity of your product.
-
-
Issue 4: Presence of Low Molecular Weight Impurities.
-
Question: I am seeing impurities that could correspond to hydrolyzed starting materials or products. What are the likely sources?
-
Answer:
-
Probable Cause: The ester linkages in both the starting material and the final product are susceptible to hydrolysis.
-
Hydrolysis of the Methyl Ester: If the reaction conditions are not sufficiently anhydrous, the methyl ester can be hydrolyzed back to the carboxylic acid.
-
Hydrolysis of the tert-Butyl Ester: The Boc group is sensitive to acidic conditions. If the reaction mixture becomes acidic, or during acidic work-up, the tert-butyl ester of the Boc group can be cleaved.
-
-
Troubleshooting and Mitigation:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content.
-
Neutralize Carefully: If an acidic work-up is necessary, perform it at low temperatures and quickly neutralize the solution. Using a mild base like sodium bicarbonate to quench the reaction can be beneficial.[1]
-
Avoid Strong Acids: Be mindful of the pH of the reaction and work-up solutions to prevent cleavage of the Boc group.
-
-
DOT Diagram: Potential Byproduct Formation Pathways
Caption: Potential pathways leading to common byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the Boc protection step?
A1: DMAP acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is a much more potent acylating agent than Boc anhydride itself, thus accelerating the rate of the Boc protection of the secondary amine on the pyroglutamate ring.[5]
Q2: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to check for the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to detect and quantify byproducts. Chiral HPLC is essential for determining the enantiomeric purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product. It can also help in identifying the structure of unknown impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and potential byproducts.
Q3: Can I use a different protecting group instead of Boc?
A3: Yes, other amine protecting groups can be used, such as the benzyloxycarbonyl (Cbz) group. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps. The Boc group is widely used due to its stability under a wide range of conditions and its relatively easy removal under acidic conditions.[6]
Q4: What are the typical storage conditions for the final product?
A4: (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is typically a white to off-white solid.[2] It should be stored in a cool, dry place, away from strong acids and oxidizing agents to maintain its stability.
IV. Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Purity (by HPLC) | >98% | [2] |
| Melting Point | 69-71 °C | [3] |
| Molar Equivalents of Boc₂O | 1.2 - 1.5 | [1] |
| Molar Equivalents of DMAP | 0.02 - 0.05 | [1] |
| Reaction Temperature (Boc protection) | 15 - 20 °C | [1] |
| Reaction Time (Boc protection) | 6 - 8 hours | [1] |
V. Experimental Protocols
Protocol 1: Synthesis of Methyl (R)-5-oxopyrrolidine-2-carboxylate
-
Dissolve (R)-pyroglutamic acid in methanol.
-
Cool the solution to 5-10°C.
-
Slowly add thionyl chloride as a catalyst.
-
Stir the reaction mixture for 6-8 hours at this temperature.
-
Quench the reaction by adding sodium bicarbonate.
-
Concentrate the reaction mixture to obtain the crude product.
Protocol 2: Synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
-
Dissolve methyl (R)-5-oxopyrrolidine-2-carboxylate in dichloromethane.
-
Add a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate in portions while maintaining the reaction temperature at 15-20°C.
-
Stir the reaction for 6-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
VI. References
-
CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents.
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - MDPI. [Link]
-
Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem. [Link]
-
Synthesis of α-Amino Acid N-Carboxyanhydrides | Organic Letters - ACS Publications. [Link]
-
Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat | Semantic Scholar. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. [Link]
-
α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: - PMC Isochem. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central. [Link]
-
(PDF) Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography - ResearchGate. [Link]
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed. [Link]
-
(PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis - ResearchGate. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed. [Link]
-
Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides - Cheng Research Group. [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Analytical Chemistry - ACS Publications. [Link]
-
N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids - The Royal Society of Chemistry. [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. [Link]
Sources
- 1. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 2. CAS 108963-96-8: Boc-L-Pyroglutamic acid methyl ester [cymitquimica.com]
- 3. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem [lookchem.com]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to (R)- and (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that dictates the stereochemical outcome of a synthetic sequence. Among the plethora of available synthons, derivatives of pyroglutamic acid have emerged as versatile and reliable chiral templates. This guide provides an in-depth comparison of two such enantiomeric building blocks: (R)- and (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. We will explore their distinct applications, supported by experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Power of Pyroglutamate Chirality
(R)- and (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, often referred to as Boc-D-pyroglutamate methyl ester and Boc-L-pyroglutamate methyl ester respectively, are derived from the naturally available chiral pools of D- and L-glutamic acid. The internal cyclization of glutamic acid forms the rigid 5-oxopyrrolidine (pyroglutamate) ring system, which locks the stereocenter at the 2-position.[1] This defined stereochemistry, coupled with the differential reactivity of the functional groups, makes these molecules powerful tools for the stereocontrolled synthesis of complex molecular targets, including pharmaceuticals and natural products.[2][3]
The N-Boc and C2-methyl ester protecting groups offer several advantages. The bulky tert-butyloxycarbonyl (Boc) group not only protects the nitrogen atom but also influences the conformation of the pyrrolidinone ring, which can be crucial for directing the stereochemical course of subsequent reactions. The methyl ester at the C2 position provides a handle for further synthetic transformations.
Stereodivergent Synthesis: A Tale of Two Enantiomers
The fundamental difference in the application of the (R)- and (S)-enantiomers lies in their ability to direct the formation of new stereocenters in a predictable and opposite sense. This principle of stereodivergent synthesis is elegantly illustrated in the synthesis of the enantiomers of the potent neuroexcitatory amino acid, kainic acid.
Case Study: The Synthesis of (-)-Kainic Acid and (+)-Allokainic Acid
The synthesis of the natural, biologically active (-)-kainic acid and its diastereomer, (+)-allokainic acid, provides a compelling example of how the choice between the (S)- and (R)-pyroglutamate derivatives dictates the final product's absolute stereochemistry.
-
Synthesis of (-)-Kainic Acid from the (S)-Enantiomer: The total synthesis of (-)-kainic acid frequently commences with (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (derived from L-pyroglutamic acid). The stereocenter at C2 of the pyroglutamate core serves as the foundational chiral element, guiding the stereoselective introduction of substituents at other positions of the pyrrolidine ring.
-
Synthesis of (+)-Allokainic Acid from the (R)-Enantiomer: Conversely, to access the unnatural (+)-allokainic acid, a similar synthetic strategy is employed, but starting with the (R)-enantiomer of the pyroglutamate derivative (derived from D-pyroglutamic acid).[2] This highlights the power of these chiral building blocks in providing access to a range of stereoisomers for structure-activity relationship (SAR) studies.
The following diagram illustrates the general synthetic strategy, emphasizing the stereochemical outcome based on the starting material.
Caption: Stereodivergent synthesis of kainoid stereoisomers.
Diastereoselective Reactions: Controlling Stereochemistry
Beyond total synthesis, these chiral synthons are instrumental in a variety of diastereoselective reactions, such as alkylations and Michael additions. The rigid pyrrolidinone scaffold effectively shields one face of the molecule, leading to preferential attack of electrophiles or nucleophiles from the less hindered face.
Diastereoselective Alkylation
The enolate generated from either (R)- or (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo highly diastereoselective alkylation. The stereochemical outcome is dictated by the inherent chirality of the starting material. For instance, alkylation of the lithium enolate of the (S)-enantiomer with an electrophile will predominantly yield one diastereomer. Conversely, using the (R)-enantiomer under identical conditions will furnish the enantiomer of that major diastereomer.
Table 1: Expected Major Diastereomers from Alkylation
| Starting Enantiomer | Electrophile (E+) | Major Product Stereochemistry |
| (S)-Enantiomer | R-X | (2S, 4R) or (2S, 4S) |
| (R)-Enantiomer | R-X | (2R, 4S) or (2R, 4R) |
The exact stereochemistry (R or S) at the newly formed center depends on the nature of the electrophile and the reaction conditions.
Diastereoselective Michael Addition
Similarly, these pyroglutamate derivatives can act as chiral Michael acceptors. The addition of a nucleophile to an α,β-unsaturated system attached to the pyroglutamate core will proceed with high diastereoselectivity. This strategy is valuable for the synthesis of substituted pyroglutamic acids and related compounds.[4]
Experimental Protocols
To provide a practical context, we present a general procedure for the synthesis of the starting materials and a representative diastereoselective alkylation.
Synthesis of (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
This two-step procedure starts from commercially available L-pyroglutamic acid.[5]
Caption: Synthesis of the (S)-enantiomer.
Step 1: Esterification
-
Suspend L-pyroglutamic acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully neutralize the reaction with sodium bicarbonate.
-
Extract the product, methyl L-pyroglutamate, with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: N-Boc Protection
-
Dissolve the methyl L-pyroglutamate in dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) and then with brine.
-
Dry the organic layer and concentrate to afford the final product, which can be further purified by chromatography or recrystallization.
The synthesis of the (R)-enantiomer follows the exact same procedure, starting from D-pyroglutamic acid.
Diastereoselective Alkylation of (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
This protocol describes a general method for the introduction of an alkyl group at the C4 position.
-
Enolate Formation:
-
Dissolve (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate. The choice of base is critical for efficient deprotonation without side reactions.
-
-
Alkylation:
-
To the cold enolate solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Allow the reaction to stir at -78 °C for a specified time, monitoring the progress by TLC. The low temperature is crucial for maintaining the kinetic control of the reaction and maximizing diastereoselectivity.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
The stereochemical outcome of this reaction is highly dependent on the approach of the electrophile to the enolate, which is sterically hindered on one face by the C2 substituent and the Boc group.
Conclusion
(R)- and (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate are invaluable chiral building blocks in asymmetric synthesis. Their rigid, stereochemically defined structure provides a robust platform for the stereocontrolled introduction of new chiral centers. The choice between the (R)- and (S)-enantiomers allows for a stereodivergent approach to the synthesis of complex molecules, providing access to different stereoisomers for various applications, from drug discovery to materials science. A thorough understanding of their reactivity and the stereochemical principles governing their transformations is essential for their effective utilization in the design and execution of elegant and efficient asymmetric syntheses.
References
- Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632.
- Najera, C., & Yus, M. (1999). Pyroglutamic acid: a versatile building block in asymmetric synthesis. Tetrahedron: Asymmetry, 10(12), 2245-2303.
- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester. (2017).
- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of 4-substituted glutamic acids using a chiral pyroglutamate template. Tetrahedron: Asymmetry, 2(3), 183-186.
- Moloney, M. G. (1998). Excitatory amino acids.
Sources
- 1. Boc-L-pyroglutamic acid methyl ester | SIELC Technologies [sielc.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Chiral Ligand Synthesis: Exploring Alternatives to a Pyroglutamate-Derived Workhorse
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. For years, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of the naturally abundant L-glutamic acid, has served as a cornerstone chiral building block. Its rigid pyrrolidinone backbone and versatile functional handles have made it a reliable starting point for a myriad of successful ligands. However, the ever-expanding demands of modern synthetic chemistry necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this pyroglutamate-derived synthon, offering researchers, scientists, and drug development professionals a critical evaluation of other readily available chiral pool starting materials for ligand synthesis. We will delve into the practical aspects of their synthesis, supported by experimental data, to inform the rational design of next-generation chiral catalysts.
The Benchmark: (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Derived from L-glutamic acid, this compound offers a privileged scaffold. The pyroglutamate core imparts conformational rigidity, a desirable trait in a chiral ligand that can translate to higher enantioselectivity in catalytic transformations. The two ester groups at the 1- and 2-positions provide orthogonal synthetic handles for the introduction of coordinating moieties, such as phosphine or oxazoline groups. The synthesis of this building block itself is straightforward, typically involving the cyclization of L-glutamic acid to pyroglutamic acid, followed by esterification and N-protection.[1][2] This accessibility and modularity have cemented its status as a go-to starting material for a range of ligands, particularly for applications in asymmetric hydrogenation and other transition metal-catalyzed reactions.
The Chiral Pool: A Treasure Trove of Alternatives
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources. Beyond glutamic acid, this pool includes other amino acids, carbohydrates, terpenes, and hydroxy acids, each offering a unique stereochemical environment and functional group array. This guide will focus on four prominent classes of alternatives.
Proline and its Derivatives: The Five-Membered Ring Contender
L-Proline, another naturally occurring amino acid, shares the five-membered pyrrolidine ring with pyroglutamic acid but with a secondary amine instead of a lactam. This seemingly small difference opens up distinct synthetic avenues for ligand design.
Advantages of Proline-Based Scaffolds:
-
Direct N-Functionalization: The secondary amine of the proline ring is readily functionalized, providing a direct attachment point for one of the coordinating groups of a bidentate ligand.
-
Diverse Derivatization: The carboxylic acid can be reduced to an alcohol or converted to an amide, offering multiple points for modification.
-
Proven Track Record: Proline-derived ligands, such as those used in titanium-catalyzed enantioselective synthesis of propargyl alcohols, have demonstrated high efficacy.[3]
Experimental Insight: Synthesis of a Proline-Derived Phosphine Ligand
A common strategy involves the conversion of L-proline to (S)-2-(diphenylphosphinomethyl)pyrrolidine. This protocol highlights the synthetic logic:
-
Reduction of the Carboxylic Acid: L-proline is first protected (e.g., as the N-Boc derivative) and then the carboxylic acid is reduced to the corresponding alcohol, typically using a mild reducing agent like borane dimethyl sulfide complex. This step transforms the carboxylic acid into a more versatile hydroxyl group.
-
Activation of the Hydroxyl Group: The resulting alcohol is then activated for nucleophilic substitution, often by conversion to a tosylate or mesylate. This is a crucial step to enable the subsequent introduction of the phosphine moiety.
-
Introduction of the Phosphine Group: The activated alcohol is then displaced by a phosphide nucleophile, such as lithium diphenylphosphide, to introduce the desired phosphine group.
-
Deprotection: Finally, the N-protecting group is removed to yield the final ligand.
Caption: Synthetic workflow for a proline-derived phosphine ligand.
Chiral Amino Alcohols: The Gateway to Oxazoline Ligands
Chiral amino alcohols, readily derived from the reduction of amino acids, are precursors to one of the most successful classes of chiral ligands: bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX).
Advantages of Amino Alcohol-Based Scaffolds:
-
Modular Synthesis: The synthesis of BOX and PyBOX ligands is highly modular, allowing for the facile variation of both the chiral amino alcohol backbone and the bridging unit.[4]
-
Strong Metal Chelation: The two nitrogen atoms of the oxazoline rings form strong chelating bonds with a variety of metals, creating a well-defined and rigid catalytic center.
-
Broad Applicability: BOX and PyBOX ligands have found widespread use in a vast array of asymmetric reactions, including Diels-Alder reactions, aldol reactions, and cyclopropanations.[5][6]
Experimental Insight: One-Pot Synthesis of a BOX Ligand
A highly efficient one-pot synthesis of BOX ligands has been developed, significantly streamlining their preparation.[7]
-
Reaction Setup: A chiral β-amino alcohol and a dinitrile (e.g., malononitrile) are combined in a suitable solvent.
-
Lewis Acid Catalysis: A Lewis acid, such as zinc triflate (Zn(OTf)₂), is added to catalyze the condensation reaction. The Lewis acid activates the nitrile groups towards nucleophilic attack by the hydroxyl group of the amino alcohol.
-
Cyclization and Dehydration: The initial adduct undergoes intramolecular cyclization, followed by dehydration, to form the two oxazoline rings simultaneously.
-
Purification: In many cases, the product precipitates from the reaction mixture in high purity, simplifying the workup procedure.
Caption: Simplified workflow for the one-pot synthesis of BOX ligands.
Terpenes: Rigid Scaffolds from Nature's Bounty
Terpenes, such as camphor, offer rigid, polycyclic frameworks that can be elaborated into effective chiral ligands. Their inherent conformational rigidity can lead to excellent levels of stereocontrol in catalytic reactions.
Advantages of Terpene-Based Scaffolds:
-
Inherent Rigidity: The fused ring systems of terpenes provide a pre-organized and rigid backbone for the ligand.
-
Multiple Functionalization Points: The carbon skeleton of terpenes can be functionalized at various positions, allowing for the synthesis of a diverse range of ligand architectures.[8]
-
High Enantiopurity: Terpenes are available in high enantiopurity from natural sources.
Experimental Insight: Synthesis of a Camphor-Derived Pyridyl Alcohol Ligand
A multi-step synthesis starting from (R)-(+)-camphor can yield a variety of chiral pyridyl alcohol ligands.[9]
-
Initial Functionalization: Camphor is first functionalized at the C3 position, for example, through formylation followed by condensation with an amine to introduce a nitrogen-containing substituent.
-
Ring Formation: The introduced functionality is then used to construct a pyridine ring fused to the camphor skeleton.
-
Introduction of a Coordinating Group: Further modifications, such as the introduction of a hydroxyl group, provide a secondary coordination site for metal binding.
Tartaric Acid Derivatives: C₂-Symmetry from a Dihydroxy Acid
Tartaric acid, a C₂-symmetric dihydroxy dicarboxylic acid, is an excellent starting material for the synthesis of C₂-symmetric ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and their derivatives.
Advantages of Tartaric Acid-Based Scaffolds:
-
Inherent C₂-Symmetry: The C₂-symmetry of tartaric acid can be directly translated to the resulting ligand, which can simplify the analysis of catalytic cycles and reduce the number of possible diastereomeric transition states.
-
Versatile Derivatives: The hydroxyl and carboxyl groups of tartaric acid can be readily modified to create a wide range of phosphite, phosphonite, and phosphoramidite ligands.[10]
-
High Performance in Catalysis: TADDOL-based ligands have shown exceptional performance in a variety of asymmetric reactions, including allylic alkylations and conjugate additions.[11][12]
Experimental Insight: Synthesis of a TADDOL-Derived Phosphonite Ligand
The synthesis of TADDOL-derived phosphonite ligands typically involves the reaction of a TADDOL diol with a dichlorophosphine in the presence of a base.
-
TADDOL Synthesis: TADDOL is first synthesized from dimethyl tartrate and a Grignard reagent (e.g., phenylmagnesium bromide).
-
Phosphonylation: The resulting TADDOL diol is then reacted with a dichlorophosphine (e.g., dichlorophenylphosphine) in the presence of a tertiary amine base (e.g., triethylamine) to form the cyclic phosphonite ligand. The base serves to neutralize the HCl generated during the reaction.
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A Researcher's Guide to Chiral Pyrrolidine-Dicarboxylates: A Cost-Benefit Analysis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that balances stereochemical control with economic viability. Among the plethora of options, derivatives of pyroglutamic acid stand out due to their derivation from a readily available and inexpensive chiral pool.[1][2] This guide provides an in-depth cost-benefit analysis of a key member of this family, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, and its common alternatives, offering a data-driven framework for informed decision-making in your synthetic endeavors.
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, also known as Boc-D-pyroglutamic acid methyl ester, is a versatile chiral building block employed in asymmetric synthesis and as a pharmaceutical intermediate.[3] Its rigid pyrrolidine core and distinct electronic and steric properties, conferred by the N-Boc protecting group and the C2-methyl ester, make it a valuable tool for introducing chirality and constructing complex molecular architectures.
Comparative Analysis of Key Pyroglutamate Derivatives
The utility of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is best understood in the context of its alternatives. These typically include its enantiomer, (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, and analogues with different ester functionalities at the C2 position, such as ethyl and benzyl esters. The choice between these derivatives often hinges on subtle differences in their reactivity, steric hindrance, and, importantly, their cost.
Cost Landscape
To provide a clear economic perspective, the following table summarizes the approximate market prices for (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate and its common alternatives. Prices are normalized to USD per gram for research-scale quantities to facilitate a direct comparison. It is important to note that prices can fluctuate based on supplier, purity, and purchase volume.
| Compound Name | Stereochemistry | Key Substituents | CAS Number | Approx. Price (USD/g) |
| 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | (R) | tert-butyl (N1), methyl (C2) | 128811-48-3 | $5.85 [4] |
| 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | (S) | tert-butyl (N1), methyl (C2) | 108963-96-8 | $0.60 - $1.72[5][6] |
| 2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | (R) | tert-butyl (N1), benzyl (C2) | 400626-71-3 | $40.37 - $161.48[7][8] |
| 2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | (S) | tert-butyl (N1), benzyl (C2) | 113400-36-5 | $4.60 |
| 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | (R) | tert-butyl (N1), ethyl (C2) | 2381158-20-7 | Varies (Quotation required)[9] |
Key Observations from the Cost Analysis:
-
The (S)-enantiomer of the methyl ester is significantly less expensive than the target (R)-enantiomer, reflecting the lower cost of the L-glutamic acid starting material.
-
The benzyl ester derivatives are considerably more expensive than their methyl ester counterparts, likely due to the higher cost of benzyl alcohol and potentially more complex synthesis or purification steps.
Performance and Application Insights
While cost is a major factor, the ultimate decision rests on the performance of the chiral building block in a specific chemical transformation. The choice of the ester group (methyl, ethyl, benzyl) can influence factors such as:
-
Steric Hindrance: The bulkier benzyl and ethyl esters can offer different stereochemical outcomes compared to the methyl ester by altering the steric environment around the chiral center.
-
Reactivity: The electronic properties of the ester group can subtly modulate the reactivity of the molecule.
-
Cleavage Conditions: The choice of ester may be dictated by the desired deprotection strategy later in the synthetic sequence. For instance, a benzyl ester can be selectively cleaved under hydrogenolysis conditions.
Scientific literature highlights the broad utility of pyroglutamic acid derivatives in various asymmetric reactions, including Michael additions, alkylations, and the synthesis of complex natural products.[1][2][10][11][12] For example, a procedure for the enantioselective synthesis of α-substituted pyroglutamates has been described using a cyclopropenimine-catalyzed Michael addition of amino ester imines, achieving enantioselectivities of up to 94%.[10][13] Another approach details the direct asymmetric conjugate addition to α,β-unsaturated esters using a chiral pyridoxal catalyst, yielding various chiral pyroglutamic acid esters in good yields (14-96%) and high enantioselectivities (81-97%).[14][15]
While direct, side-by-side comparisons of the methyl, ethyl, and benzyl esters in the same reaction system are not extensively documented in readily available literature, the underlying principles of asymmetric synthesis suggest that the optimal choice is highly substrate and reaction-dependent. The increased steric bulk of the benzyl ester, for instance, could be advantageous in reactions where greater facial discrimination is required. Conversely, the smaller methyl ester may be preferred where substrate accessibility to the reactive center is a concern.
Experimental Protocol: Asymmetric Michael Addition
To provide a practical context for the application of these chiral building blocks, the following is a representative experimental protocol for an enantioselective Michael addition, a common transformation where these compounds are employed. This protocol is adapted from established methodologies for the synthesis of pyroglutamic acid derivatives.[16]
Objective: To synthesize a chiral pyroglutamic acid derivative via an enantioselective Michael addition of a protected glycinate equivalent to an α,β-unsaturated ester, followed by in-situ lactamization.
Materials:
-
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (or alternative derivative)
-
α,β-unsaturated ester (e.g., methyl acrylate)
-
Chiral catalyst (e.g., a chiral phase-transfer catalyst or a chiral organocatalyst)
-
Anhydrous solvent (e.g., tetrahydrofuran, toluene)
-
Base (e.g., potassium tert-butoxide, DBU)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst and the appropriate pyroglutamate derivative.
-
Solvent Addition: Add anhydrous solvent via syringe and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Base Addition: Slowly add the base to the reaction mixture while maintaining the temperature.
-
Substrate Addition: Add the α,β-unsaturated ester dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with the extraction solvent.
-
Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral pyroglutamic acid derivative.
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Visualization of the Synthetic Workflow
To better illustrate the process, the following diagrams outline the key decision-making and experimental workflows.
Caption: Decision workflow for selecting the optimal pyroglutamate derivative.
Caption: Step-by-step experimental workflow for asymmetric Michael addition.
Conclusion and Recommendations
The choice of a chiral building block is a multifaceted decision. While (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a highly effective chiral auxiliary, its higher cost compared to its (S)-enantiomer warrants careful consideration. For projects where the (S)-stereochemistry is required, significant cost savings can be achieved.
The selection between methyl, ethyl, and benzyl esters should be guided by the specific requirements of the synthetic transformation. It is recommended to perform small-scale screening experiments with different ester derivatives to empirically determine the optimal balance of reactivity, stereoselectivity, and cost for a given application. This data-driven approach will ultimately lead to the most efficient and economical synthetic route.
References
-
Beilstein Journals. (2021, August 17). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2021, June 1). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Retrieved January 25, 2026, from [Link]
-
Carl ROTH. (n.d.). (R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, 250 mg. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2016, January 1). (PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2020, September 1). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. Retrieved January 25, 2026, from [Link]
-
PubMed. (2021, May 3). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (2021, July 8). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-s. Retrieved January 25, 2026, from [Link]
-
LOCKSS. (2014, July 24). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Retrieved January 25, 2026, from [Link]
-
Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved January 25, 2026, from [Link]
-
Chem-Impex. (n.d.). Boc-L-glutamic acid α-methyl ester. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (2021, August 17). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Retrieved January 25, 2026, from [Link]
-
PubMed. (2007, May 24). Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2021, June 1). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. Retrieved January 25, 2026, from [Link]
-
Chemspace. (n.d.). Tert-butyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate. Retrieved January 25, 2026, from [Link]
-
ChemBK. (n.d.). Boc-L-pyroglutamic acid methyl ester. Retrieved January 25, 2026, from [Link]
-
Fisher Scientific. (n.d.). tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95%. Retrieved January 25, 2026, from [Link]
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Alichem. (n.d.). 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate. Retrieved January 25, 2026, from [Link]
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ChemUniverse. (n.d.). (r)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. Retrieved January 25, 2026, from [Link]
-
ChemBK. (n.d.). 1-(tert-butyl) 2-ethyl (R)-5-oxopyrrolidine-1,2-dicarboxylate Request for Quotation. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. Retrieved January 25, 2026, from [Link]
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A Comparative Guide to the Stereochemical Assignment of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate Using NMR Spectroscopy
For researchers and professionals in drug development and asymmetric synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The chiral molecule (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of pyroglutamic acid, serves as a valuable chiral building block. Its stereochemical integrity must be rigorously verified to ensure the desired outcome in subsequent synthetic steps. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the confident assignment of its stereochemistry, blending theoretical principles with practical, field-proven protocols.
The Challenge of Chirality in NMR
NMR spectroscopy is a cornerstone of chemical structure elucidation. However, in a standard achiral solvent, enantiomers are spectroscopically indistinguishable.[1][2] They possess identical physical properties, including chemical shifts and coupling constants, yielding superimposable spectra. The core principle of chiral discrimination by NMR is, therefore, to create a diastereomeric relationship between the enantiomers.[1][3] Diastereomers have distinct physical properties and, consequently, different NMR spectra. This can be achieved through two primary strategies: the formation of stable covalent bonds with a Chiral Derivatizing Agent (CDA) or the formation of transient, non-covalent complexes with a Chiral Solvating Agent (CSA) .[4][5]
Part 1: Foundational Analysis - Confirming Structure and Relative Stereochemistry
Before attempting to assign the absolute configuration, it is essential to confirm the compound's constitution and the relative orientation of its substituents using standard 1D and 2D NMR techniques.
¹H and ¹³C NMR Spectroscopy
A standard proton and carbon NMR spectrum will confirm the presence of all expected functional groups: the tert-butyl ester, the methyl ester, and the 5-oxopyrrolidine core.
Table 1: Expected NMR Chemical Shifts for 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| tert-Butyl (CH₃) | ~1.5 (s, 9H) | ~28.0 |
| tert-Butyl (quat. C) | - | ~82.0 |
| Methyl Ester (CH₃) | ~3.7 (s, 3H) | ~52.5 |
| C2-H (α-proton) | ~4.5 (dd, 1H) | ~58.0 |
| C3-H₂ | ~2.2-2.5 (m, 2H) | ~29.0 |
| C4-H₂ | ~2.5-2.8 (m, 2H) | ~25.0 |
| C5 (Amide C=O) | - | ~175.0 |
| Methyl Ester C=O | - | ~172.0 |
| tert-Butyl Ester C=O | - | ~153.0 |
| Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on solvent and concentration. |
Through-Bond and Through-Space Correlations
-
J-Coupling Constants: The multiplicity of the C2-H proton (a doublet of doublets) arises from its coupling to the two diastereotopic protons at C3. The magnitude of these three-bond coupling constants (³JHH) provides crucial information about the dihedral angles within the five-membered ring, helping to define its conformation.[6][7]
-
NOESY/ROESY for Relative Stereochemistry: The Nuclear Overhauser Effect (NOE) allows for the determination of the spatial proximity of protons, irrespective of their through-bond connectivity.[8] For a molecule of this size, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often more reliable and less prone to artifacts than a traditional NOESY experiment.[8][9] By observing cross-peaks between the C2-H proton and other protons on the pyrrolidine ring, its relative orientation can be established.
Part 2: Assigning Absolute Configuration - A Comparative Analysis
While the above methods confirm the molecule's structure, they do not differentiate between the (R) and (S) enantiomers. The following methods are designed to resolve this ambiguity.
Caption: Comparative workflows for CDA and CSA methods.
Method 1: Chiral Derivatizing Agents (CDA) - The Mosher's Acid Method
The Mosher's acid method is a robust and widely trusted technique for determining the absolute configuration of secondary alcohols and amines.[10][11] It involves covalently bonding the analyte to both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Causality Behind the Method: For the target molecule, direct derivatization is not possible. A prerequisite synthetic step is required: selective reduction of the C2-methyl ester to the corresponding primary alcohol, hydroxymethylpyrrolidine derivative. This alcohol can then be reacted with both (R)- and (S)-Mosher's acid chloride to form two distinct diastereomeric esters.
In the resulting diastereomers, the bulky phenyl group of the Mosher's reagent adopts a preferred conformation, creating a magnetic shielding cone. Protons located on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By systematically comparing the ¹H NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original stereocenter can be unequivocally assigned.
Caption: The Mosher's acid analysis model.
Method 2: Chiral Solvating Agents (CSA)
This method offers a non-destructive alternative to CDAs.[5] A chiral solvating agent is added directly to the NMR tube containing the analyte. The CSA forms transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding or π-π stacking.[4]
Causality Behind the Method: Because the association and dissociation are fast on the NMR timescale, the observed spectrum is a weighted average of the free and complexed states. Since the stability of the diastereomeric complexes ((R)-analyte with (S)-CSA vs. (S)-analyte with (S)-CSA) differs, the weighted-average chemical shifts for the two enantiomers become non-equivalent. This results in the splitting of signals in the NMR spectrum, with one set of peaks for each enantiomer.
The primary utility of CSAs is for determining enantiomeric excess (ee) by integrating the separated signals. While some CSAs can provide predictable shielding/deshielding effects for absolute configuration assignment, this is generally less reliable than the Mosher's acid method.[12]
Method 3: Vibrational Circular Dichroism (VCD) - An Orthogonal Approach
VCD is a powerful spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[13][14] It provides a unique "fingerprint" of the molecule's absolute configuration.
Causality Behind the Method: The VCD spectrum is exquisitely sensitive to the molecule's 3D structure. The experimental spectrum of the analyte is compared to a theoretical spectrum generated by density functional theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer).[14][15]
-
If the experimental and calculated spectra show a strong positive correlation (matching signs and relative intensities), the absolute configuration of the analyte is assigned as (R).
-
If the spectra are mirror images (opposite signs), the configuration is assigned as (S).
VCD is non-destructive and highly reliable, making it an excellent orthogonal method to confirm assignments made by NMR.[13][14]
Comparative Summary of Methods
Table 2: Comparison of Stereochemical Assignment Techniques
| Feature | Direct NMR (NOE/ROESY) | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) | Vibrational Circular Dichroism (VCD) |
| Information Provided | Relative Stereochemistry | Absolute Configuration , ee | Enantiomeric Excess (ee), sometimes Absolute Configuration | Absolute Configuration |
| Sample Preparation | Non-destructive | Destructive (covalent modification) | Non-destructive (simple mixing) | Non-destructive |
| Principle | Through-space ¹H-¹H proximity | Formation of stable diastereomers | Formation of transient diastereomeric complexes | Differential absorption of polarized IR light |
| Complexity of Analysis | Moderate (interpretation of cross-peaks) | High (synthesis + spectral comparison) | Low to Moderate (observe peak splitting) | High (requires DFT calculations) |
| Key Advantage | Defines 3D shape and conformation | High reliability for absolute configuration | Fast, non-destructive ee determination | Unambiguous, orthogonal validation |
| Key Limitation | Does not give absolute configuration | Requires reactive handle, sample is consumed | Can be sensitive to solvent/temp., may not resolve all peaks | Requires specialized equipment and computational resources |
Experimental Protocols
Protocol 1: ROESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Acquire standard ¹H, ¹³C, and COSY spectra to assign all proton and carbon signals.
-
ROESY Acquisition: Use a standard 2D ROESY pulse sequence. Set the mixing time to an appropriate value for a molecule of this size (typically 200-400 ms).
-
Data Analysis: Process the 2D data. Look for cross-peaks that indicate spatial proximity between the C2-H proton and other protons on the pyrrolidine ring to establish their relative cis/trans relationship.[16]
Protocol 2: Mosher's Acid Analysis (Post-Reduction)
This protocol assumes the C2-methyl ester has been selectively reduced to a hydroxymethyl group.
-
Reaction Setup (2 Tubes):
-
Tube A: In a dry NMR tube, dissolve ~2 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃ or C₆D₆. Add a small drop of anhydrous pyridine. Add ~1.2 equivalents of (R)-(-)-MTPA chloride.
-
Tube B: Prepare an identical sample using (S)-(+)-MTPA chloride.
-
-
Reaction: Cap the tubes and mix gently. Allow the reactions to proceed at room temperature for 1-4 hours, monitoring by TLC or ¹H NMR until the starting alcohol is consumed.[17]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both Tube A and Tube B.
-
Data Analysis: Carefully assign all proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for protons near the stereocenter. Apply the Mosher model to deduce the absolute configuration.[11]
Protocol 3: Chiral Solvating Agent for Enantiomeric Purity
-
Initial Spectrum: Dissolve ~5 mg of the analyte in 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Addition of CSA: Add a small amount (~0.5 equivalents) of a suitable CSA (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.
-
Titration: Acquire spectra after each addition of the CSA, incrementally adding more until optimal peak separation is achieved.
-
Analysis: Identify a well-resolved signal that has split into two peaks. Integrate both peaks to determine the ratio of enantiomers and calculate the enantiomeric excess (ee).
Conclusion
The stereochemical assignment of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate requires a multi-faceted approach. While standard 2D NMR methods like ROESY are essential for confirming the relative stereochemistry, they cannot establish the absolute configuration. For this purpose, the Mosher's acid method, although requiring synthetic modification, stands as the gold standard for unambiguous assignment via NMR. Chiral solvating agents provide a rapid and non-destructive means to assess enantiomeric purity. For ultimate confidence, especially in regulated drug development environments, complementing NMR data with an orthogonal technique like Vibrational Circular Dichroism provides a self-validating system, ensuring the highest level of scientific integrity.
References
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Wollenberg, R. H. (1978). Recent advances in multinuclear NMR spectroscopy for chiral recognition of organic compounds. Journal of Chemical Education, 55(9), 565. [Link]
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Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral solvating agents for NMR spectroscopy. Chirality, 15(2), 136-153. [Link]
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PubChem. (n.d.). 1-(tert-Butyl) 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]
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Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
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Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-914. [Link]
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Polavarapu, P. L. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 10(9), 1567-1574. [Link]
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Schlörer, N. E., & Wagner, G. (2018). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. Analytical Chemistry, 90(15), 9038-9044. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Journal of Chemical Education, 88(5), 639-641. [Link]
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Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
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PubChem. (n.d.). 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]
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Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-6347. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum for Pyroglutamic acid. [Link]
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Li, Z., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(14), 1833-1839. [Link]
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University of Ottawa. (2018). NOESY and ROESY. [Link]
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Buckingham, A. D., & Fischer, P. (2006). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 111-116. [Link]
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Zweifel, G. S., & Nantz, M. H. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(8), 1359. [Link]
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Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 14-17. [Link]
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Ishibashi, H., et al. (2002). A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. Chemical and Pharmaceutical Bulletin, 50(12), 1631-1634. [Link]
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Riniker, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 573-587. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Vichnewski, W., et al. (1976). Reassignment of NMR spectra and conformational study of the sesquiterpene lactone goyazensolide. Phytochemistry, 15(12), 191-193. [Link]
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Pirkle, W. H., & Hoover, D. J. (1982). Chiral α-Amino Acid-Based NMR Solvating Agents. Topics in Stereochemistry, 13, 263-331. [Link]
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Armstrong, S. E., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3169-3176. [Link]
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Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Journal of the American Chemical Society, 129(44), 13619-13619. [Link]
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Itoh, H. (2018). Problem Session: 1H chemical shift assignment of peptides using 2D NMR experiments. [Link]
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da Silva, A. J. M., et al. (2003). Assignment of NMR data and relative stereochemistry determination of paraconic acid derivatives. Magnetic Resonance in Chemistry, 41(9), 743-747. [Link]
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Davankov, V. A. (2012). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 4(4), 34-43. [Link]
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Performance of different catalysts in the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure chiral building blocks is paramount. Among these, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, a key intermediate, is highly valued for its role in the synthesis of complex molecules where precise stereochemical control is critical.[1] This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this crucial molecule, offering experimental insights to aid researchers in selecting the optimal synthetic route for their specific needs. We will delve into the performance of chemical catalysts, biocatalysts, and touch upon the potential of organocatalytic and metal-catalyzed approaches, supported by experimental data and mechanistic understanding.
The Strategic Importance of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
The structural rigidity and defined stereochemistry of this pyroglutamate derivative make it an invaluable synthon. The pyrrolidine core is a prevalent motif in numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the C2 position offer orthogonal reactivity, allowing for selective transformations in multi-step syntheses.
Comparative Analysis of Catalytic Systems
The synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate can be approached through various catalytic methods, each with its distinct advantages and limitations. The most common strategy involves the modification of readily available L-pyroglutamic acid.
Chemical Catalysis: The Traditional Workhorse
A prevalent and industrially viable method for synthesizing the target molecule involves a two-step chemical process starting from L-pyroglutamic acid. This approach is characterized by its simplicity, high yields, and the use of readily available and cost-effective reagents.
A representative synthetic pathway involves:
-
Esterification: L-pyroglutamic acid is first converted to its methyl ester, typically using a catalyst like thionyl chloride in methanol.
-
N-Boc Protection: The resulting methyl L-pyroglutamate is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation.
This method is straightforward and scalable, consistently delivering high yields and purity.[2]
Table 1: Performance of DMAP in N-Boc Protection
| Catalyst | Substrate | Reagents | Solvent | Yield | Purity | Reference |
| DMAP | Methyl L-pyroglutamate | Boc₂O | Dichloromethane | High | >99% | [2] |
Experimental Protocol: DMAP-Catalyzed Synthesis
Step 1: Synthesis of Methyl L-pyroglutamate
-
Suspend L-pyroglutamic acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).
-
Extract the product and purify.
Step 2: Synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
-
Dissolve methyl L-pyroglutamate in dichloromethane.
-
Add a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate portion-wise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture, dry the organic layer, and concentrate to obtain the final product.
Biocatalysis: The Green and Selective Alternative
Enzymatic catalysis offers a more sustainable and highly selective approach. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. In the context of pyroglutamate synthesis, enzymes like Candida antarctica lipase B (CALB) have demonstrated excellent performance in esterification reactions.
A study comparing CALB to a chemical catalyst (Amberlyst IR120H ion exchange resin) for the synthesis of dodecyl pyroglutamate from a methyl pyroglutamate intermediate revealed the superior efficiency of the biocatalyst.[3] While this is not the exact target molecule, the data strongly suggests that a similar enzymatic approach would be highly effective for the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, likely through a kinetic resolution process. Enzymatic methods often proceed under mild reaction conditions, reducing the risk of side reactions and racemization.
Table 2: Comparative Performance of Biocatalyst vs. Chemical Catalyst in a Model System
| Catalyst | Reaction | Substrate | Molar Yield | Reference |
| Candida antarctica lipase B | Esterification | Methyl pyroglutamate intermediate | 79% | [3] |
| Amberlyst IR120H | Esterification | Methyl pyroglutamate intermediate | 69% | [3] |
The higher yield achieved with the lipase highlights the potential of biocatalysis for efficient and selective synthesis.
Emerging Catalytic Systems: Organocatalysis and Metal Catalysis
While specific comparative data for the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate using organocatalysts or metal complexes is not as readily available in the literature, the broader field of asymmetric pyrrolidine synthesis points to their significant potential.
-
Organocatalysis: Chiral amines, such as those derived from cinchona alkaloids, have been successfully employed as phase-transfer catalysts in the asymmetric Michael addition to form substituted pyrrolidones.[4] These catalysts operate through the formation of chiral ion pairs, directing the stereochemical outcome of the reaction. The mild reaction conditions and metal-free nature of organocatalysis make it an attractive area for further exploration in the synthesis of the target molecule.
-
Metal Catalysis: Chiral metal complexes, for instance, those involving Nickel(II), have been utilized in the asymmetric synthesis of β-substituted pyroglutamic acids.[5] These methods often rely on the metal center to orchestrate the spatial arrangement of the reactants, thereby controlling the stereoselectivity. Rhodium-catalyzed asymmetric intramolecular hydrosilylation has also been reported for the synthesis of N-Boc-silaproline, a proline surrogate, with high enantioselectivity, showcasing the power of metal catalysis in constructing chiral five-membered rings.[6]
Conclusion and Future Outlook
For the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, the traditional two-step chemical method using DMAP as a catalyst remains a robust and high-yielding approach suitable for large-scale production. However, for applications demanding greener processes and high enantiomeric purity, biocatalysis with lipases presents a compelling alternative, with demonstrated superiority in related systems.
The fields of organocatalysis and metal catalysis, while not yet extensively documented for this specific target molecule, offer exciting avenues for future research. The development of novel chiral catalysts in these areas could lead to even more efficient and highly enantioselective syntheses. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired purity, and sustainability considerations.
References
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Fodil, D., et al. (2007). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. ResearchGate. Available at: [Link]
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PubChem. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. Available at: [Link]
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OAE Publishing Inc. (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Available at: [Link]
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MDPI. (2017). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Available at: [Link]
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ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. Available at: [Link]
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MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available at: [Link]
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MDPI. (2022). Asymmetric Phase-Transfer-Catalyzed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Available at: [Link]
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A Comparative Guide to the Reproducible Synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate , a chiral pyrrolidine derivative, is a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its rigid, stereochemically defined structure makes it an invaluable building block in asymmetric synthesis, particularly in the development of novel therapeutics. This guide provides an in-depth analysis of the prevalent synthetic protocols for this compound, with a critical focus on their reproducibility, scalability, and potential pitfalls. The insights presented herein are derived from a comprehensive review of published literature and are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful and consistent synthesis of this vital intermediate.
Introduction: The Significance of a Chiral Scaffold
The 5-oxopyrrolidine-1,2-dicarboxylate core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific (R)-configuration at the C2 position is crucial for achieving the desired stereochemical outcomes in subsequent synthetic transformations, such as in the synthesis of ProPhenol ligands for enantioselective catalysis.[1] The tert-butyl ester at the N1 position and the methyl ester at the C2 position provide a balance of steric hindrance and reactivity, making this molecule a versatile tool for the construction of complex molecular architectures.[1] Given its importance, the ability to produce this compound in a reliable and scalable manner is of paramount importance.
Protocol 1: The Predominant Two-Step Synthesis from (R)-Pyroglutamic Acid
The most widely adopted and well-documented method for the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate commences with the readily available and relatively inexpensive (R)-pyroglutamic acid. This two-step process involves an initial esterification of the carboxylic acid followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Step 1: Methyl Esterification of (R)-Pyroglutamic Acid
The first step involves the conversion of the carboxylic acid moiety of (R)-pyroglutamic acid to its corresponding methyl ester. The most common reagent for this transformation is thionyl chloride (SOCl₂) in methanol.
Causality of Experimental Choices:
-
Thionyl Chloride: Thionyl chloride is a highly effective reagent for this esterification as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily attacked by methanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the nucleophile in this reaction, ensuring a high concentration of the esterifying agent.
-
Temperature Control: Maintaining a low temperature (typically 5-10°C) during the addition of thionyl chloride is critical to control the exothermic nature of the reaction and to minimize potential side reactions, such as the decomposition of the pyroglutamic acid lactam ring.[2]
Step 2: N-Boc Protection of Methyl (R)-5-oxopyrrolidine-2-carboxylate
The second step is the protection of the secondary amine of the newly formed methyl ester with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Causality of Experimental Choices:
-
Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is the standard reagent for the introduction of the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient acylation catalyst. It functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O, which is then more readily attacked by the secondary amine of the pyroglutamate ester.
-
Solvent: Dichloromethane (DCM) or ethyl acetate are commonly used as solvents due to their inertness and ability to dissolve the reactants.
-
Temperature: The reaction is typically carried out at room temperature (15-20°C) to ensure a reasonable reaction rate while minimizing the risk of racemization.[1]
dot digraph "Protocol_1_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="(R)-Pyroglutamic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Step 1: Methyl Esterification\nReagents: SOCl₂, Methanol\nConditions: 5-10°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Methyl (R)-5-oxopyrrolidine-2-carboxylate", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Step 2: N-Boc Protection\nReagents: Boc₂O, DMAP, DCM\nConditions: 15-20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="(R)-1-tert-butyl 2-methyl\n5-oxopyrrolidine-1,2-dicarboxylate", shape=ellipse, fillcolor="#FBBC05"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } caption [label="Workflow for the two-step synthesis from (R)-Pyroglutamic Acid.", fontsize=10];
Experimental Protocol for the Two-Step Synthesis
Step 1: Methyl (R)-5-oxopyrrolidine-2-carboxylate
-
In a dry reaction vessel, dissolve (R)-pyroglutamic acid in absolute methanol.
-
Cool the solution to 5-10°C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature.
-
Stir the reaction mixture for 6-8 hours at this temperature.[2]
-
Quench the reaction by the addition of sodium bicarbonate until the evolution of gas ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting crude product can be used directly in the next step or purified by crystallization.
Step 2: (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
-
Dissolve the crude methyl (R)-5-oxopyrrolidine-2-carboxylate in dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate in portions while maintaining the reaction temperature at 15-20°C.[2]
-
Stir the reaction mixture until completion (monitored by TLC).
-
Wash the reaction mixture with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (ethyl acetate/hexane) or recrystallization.[1]
Protocol 2: Alternative Synthesis from (R)-Hydroxyproline
A less common, yet viable, alternative route to the target molecule starts from (R)-hydroxyproline. This multi-step synthesis involves oxidation of the secondary alcohol, followed by Boc protection and esterification.
Key Synthetic Steps
-
Oxidation of (R)-Hydroxyproline: The secondary alcohol of (R)-hydroxyproline is oxidized to a ketone (4-oxoproline) using an oxidizing agent such as trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO.[1]
-
N-Boc Protection: The resulting 4-oxoproline is then protected with a Boc group using di-tert-butyl dicarbonate and DMAP, similar to Protocol 1.[1]
-
Methyl Esterification: The carboxylic acid of the Boc-protected 4-oxoproline is esterified using methyl iodide in the presence of a base like potassium carbonate.[1]
dot digraph "Protocol_2_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Start [label="(R)-Hydroxyproline", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Step 1: Oxidation\nReagents: TCCA, TEMPO\nConditions: 0°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="4-Oxoproline", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Step 2: N-Boc Protection\nReagents: Boc₂O, DMAP, DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Boc-4-oxoproline", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Methyl Esterification\nReagents: MeI, K₂CO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="(R)-1-tert-butyl 2-methyl\n5-oxopyrrolidine-1,2-dicarboxylate", shape=ellipse, fillcolor="#FBBC05"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; } caption [label="Workflow for the alternative synthesis from (R)-Hydroxyproline.", fontsize=10];
Comparative Analysis of Synthetic Protocols
| Metric | Protocol 1: From (R)-Pyroglutamic Acid | Protocol 2: From (R)-Hydroxyproline |
| Starting Material | (R)-Pyroglutamic Acid (readily available) | (R)-Hydroxyproline (readily available) |
| Number of Steps | 2 | 3 |
| Overall Yield | High (typically >80%)[1] | Moderate (50-55%)[1] |
| Reagents | Thionyl chloride, Boc₂O, DMAP | TCCA, TEMPO, Boc₂O, DMAP, Methyl Iodide |
| Scalability | Well-established for large-scale production[1] | Less common for large-scale; potential challenges with oxidation step. |
| Key Challenges | - Potential for pyroglutamic acid decomposition with excess acid[2]- Racemization during N-protection if not controlled[3] | - Precise control of oxidation to avoid over-oxidation.- Competing dialkylation during esterification.[1] |
| Purity of Final Product | High purity achievable (up to 99.8% by HPLC)[2] | Purity can be affected by side products from oxidation and esterification. |
Reproducibility and Troubleshooting
Protocol 1: From (R)-Pyroglutamic Acid
The two-step synthesis from (R)-pyroglutamic acid is generally considered robust and reproducible. However, several factors can impact the yield and purity of the final product.
-
Esterification Step:
-
Issue: Low yield due to decomposition of the pyroglutamic acid lactam ring.
-
Cause: Excess thionyl chloride or elevated temperatures can lead to ring-opening and other side reactions.[2]
-
Troubleshooting:
-
Use a controlled amount of thionyl chloride (catalytic amounts are often sufficient).
-
Maintain the reaction temperature strictly at 5-10°C during the addition of thionyl chloride.
-
Ensure the use of anhydrous methanol, as water can hydrolyze both the thionyl chloride and the product.
-
-
-
N-Boc Protection Step:
-
Issue: Incomplete reaction or formation of side products.
-
Cause: Insufficient catalyst (DMAP) or impure starting materials.
-
Troubleshooting:
-
Use a sufficient catalytic amount of DMAP (0.1-0.2 equivalents).
-
Ensure the methyl (R)-5-oxopyrrolidine-2-carboxylate is dry and free of acidic impurities from the previous step.
-
-
Issue: Racemization of the chiral center.
-
Cause: While less common under these conditions, prolonged reaction times or elevated temperatures can potentially lead to some degree of racemization.[3]
-
Troubleshooting:
-
Monitor the reaction closely by TLC and work it up as soon as it is complete.
-
Maintain the reaction temperature at or below room temperature.
-
-
Protocol 2: From (R)-Hydroxyproline
This alternative route presents more significant reproducibility challenges, particularly in the oxidation and esterification steps.
-
Oxidation Step:
-
Issue: Over-oxidation or incomplete reaction.
-
Cause: The oxidation of the secondary alcohol to a ketone requires careful control of the stoichiometry of the oxidizing agent and the reaction conditions.
-
Troubleshooting:
-
Slowly add the oxidizing agent at a low temperature (0°C).
-
Monitor the reaction progress carefully by TLC to avoid over-oxidation.
-
-
-
Esterification Step:
-
Issue: Formation of dialkylated byproducts.
-
Cause: Methyl iodide can react with both the carboxylic acid and potentially other nucleophilic sites if the reaction is not carefully controlled.[1]
-
Troubleshooting:
-
Use a precise stoichiometry of methyl iodide.
-
Employ a weaker base or control the reaction temperature to minimize side reactions.
-
-
Conclusion
For the routine and scalable synthesis of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, the two-step protocol starting from (R)-pyroglutamic acid is demonstrably superior in terms of yield, reproducibility, and operational simplicity. The detailed understanding of the critical parameters in both the esterification and N-Boc protection steps, as outlined in this guide, is essential for achieving consistent and high-purity results. While the alternative synthesis from (R)-hydroxyproline offers a different synthetic approach, it presents more challenges in terms of reaction control and overall efficiency, making it less suitable for large-scale production. Researchers and process chemists should prioritize the optimization and careful control of the two-step pyroglutamic acid route to ensure a reliable supply of this critical chiral building block for drug discovery and development.
References
- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google P
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - MDPI. [Link]
-
1 - The Royal Society of Chemistry. [Link]
-
(PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters - ResearchGate. [Link]
-
A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate - ResearchGate. [Link]
- CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google P
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Special issue: reproducibility in synthetic biology - PMC - NIH. [Link]
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Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem. [Link]
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(PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis - ResearchGate. [Link]
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Boc-L-pyroglutamic acid methyl ester - ChemBK. [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central. [Link]
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Synthesis of Library of N-t-boc Amino ester - Digital Commons at Buffalo State. [Link]
-
The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. [Link]
-
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 - PubChem. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS No. 128811-48-3). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the required safety measures.
Hazard Identification and Risk Assessment
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative widely used in asymmetric synthesis.[1] While specific toxicity data for this compound is limited, the Globally Harmonized System (GHS) classifications available from suppliers and databases indicate the following potential hazards:
-
Skin Irritation (H315): Causes skin irritation.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2]
-
Acute Oral Toxicity (H302): Some sources suggest it may be harmful if swallowed.
-
Skin Sensitization (H317): There is a potential for allergic skin reactions upon repeated contact.[3]
Occupational Exposure Limits (OELs): No established OELs (such as Permissible Exposure Limits [PELs] or Threshold Limit Values [TLVs]) have been set for this specific compound.[4][5][6] Therefore, it is crucial to handle it with a high degree of caution, adhering to the principles of As Low As Reasonably Practicable (ALARP) exposure. All handling of the solid or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles of the compound, preventing serious eye irritation. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). | Nitrile gloves offer good resistance to a range of chemicals. However, no specific breakthrough time data is available for this compound. It is crucial to change gloves immediately upon contamination. For prolonged or immersive contact, consider heavier-duty gloves and consult manufacturer-specific permeation data if available.[7] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is not typically required when handling small quantities in a properly functioning chemical fume hood. | If work outside of a fume hood is unavoidable or if there is a risk of generating significant dust or aerosols, a risk assessment should be conducted to determine the appropriate level of respiratory protection. |
A Deeper Look at Glove Selection:
The term "chemical resistance" is not absolute. It depends on the specific chemical, the glove material and thickness, and the duration of contact. While nitrile is the recommended material for incidental contact, it's important to understand the concepts of permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (the physical change in the glove material upon chemical contact). Since specific breakthrough data is unavailable, a conservative approach is necessary.
-
Best Practice: For any new procedure, it is wise to double-glove. Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing. Change gloves frequently, and always before leaving the laboratory or touching common surfaces like doorknobs and keyboards.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: A flowchart outlining the steps for assessing risk and selecting appropriate PPE.
Operational and Handling Plan
Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
Confirm that a designated and properly labeled waste container is available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a disposable weighing boat to avoid cross-contamination.
-
Handle the compound gently to prevent the generation of airborne dust.
-
-
Dissolution:
-
When preparing solutions, add the solid to the solvent slowly and stir to dissolve.
-
Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
-
Post-Handling:
-
Thoroughly clean all equipment used.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.
-
Dispose of all contaminated disposables in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Spill Response:
In the event of a spill, remain calm and follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.
-
For Small, Manageable Spills (by trained personnel):
-
Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a cloth or paper towels wetted with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Improper disposal of chemical waste poses a significant environmental and safety risk. All waste containing (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing boats, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Pathway:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in regular trash.
Decontamination of Glassware:
-
Rinse glassware multiple times with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.
-
Then, wash with soap and water.
Rationale for Disposal Procedures:
The N-Boc protecting group on this molecule can undergo thermal decomposition to produce isobutylene and carbon dioxide.[8] While these are the primary expected byproducts, incomplete combustion could lead to the formation of other hazardous compounds. Therefore, controlled incineration by a licensed waste disposal facility is the preferred method of disposal.
Waste Disposal Workflow
Caption: A diagram illustrating the correct procedure for waste segregation and disposal.
By adhering to these guidelines, you can confidently and safely incorporate (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
-
PubChem. 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate. Available at: [Link]
-
PubChem. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. Available at: [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. Available at: [Link]
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OSHA. Permissible Exposure Limits – Annotated Table Z-1. Available at: [Link]
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WorkSafeBC. Table of exposure limits for chemical and biological substances. Available at: [Link]
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ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Available at: [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
- Baig, R. B. N., & Varma, R. S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
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ResearchGate. Decontamination of Chemical Warfare Agents (Review Article). Available at: [Link]
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ResearchGate. Neutralization and Decontamination of Chemical Warfare Agents using Homogeneous Chemical Solutions. Available at: [Link]
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DESIDOC. Decontamination of Chemical Warfare Agents. Available at: [Link]
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MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
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PubMed. A Breakthrough Time Comparison of Nitrile and Neoprene Glove Materials Produced by Different Glove Manufacturers. Available at: [Link]
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All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Available at: [Link]
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Kimberly-Clark. Nitrile Glove Chemical Resistance Guide. Available at: [Link]
-
The Royal Society of Chemistry. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
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PubChem. 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. Available at: [Link]
-
Wikipedia. Polyacrylic acid. Available at: [Link]
Sources
- 1. (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | 128811-48-3 | Benchchem [benchchem.com]
- 2. 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 11265021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 108963-96-8|1-(tert-Butyl) 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. peptide.com [peptide.com]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. worksafebc.com [worksafebc.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
